4-Benzyl-2,6-dichlorophenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38932-58-0 |
|---|---|
Molecular Formula |
C13H10Cl2O |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
4-benzyl-2,6-dichlorophenol |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-10(8-12(15)13(11)16)6-9-4-2-1-3-5-9/h1-5,7-8,16H,6H2 |
InChI Key |
NLZPGZAUQYVFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 4-Benzyl-2,6-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Benzyl-2,6-dichlorophenol. Due to the limited availability of experimental data for this specific compound in published literature, this guide also includes predicted data and information on closely related compounds to offer a broader context for research and development.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic compound. Its core structure consists of a phenol ring substituted with two chlorine atoms at positions 2 and 6, and a benzyl group at position 4.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dichloro-4-(phenylmethyl)phenol; Phenol, 2,6-dichloro-4-(phenylmethyl)- | [1] |
| CAS Number | 38932-58-0 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |
| Molecular Weight | 253.12 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. Expected to have low solubility in water and be soluble in organic solvents like ethanol, ether, and benzene, similar to other dichlorophenols.[2][3] |
Spectroscopic Data
Experimental Protocols: Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not extensively documented. However, a plausible and common method for its synthesis would be the Friedel-Crafts alkylation of 2,6-dichlorophenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst.
Proposed Synthesis Methodology: Friedel-Crafts Benzylation
This protocol is a generalized procedure based on established Friedel-Crafts alkylation reactions.[4][5][6] Optimization of reaction conditions, including catalyst choice, solvent, temperature, and reaction time, would be necessary to achieve a high yield.
-
Reactants:
-
2,6-Dichlorophenol
-
Benzyl Chloride (or Benzyl Alcohol)
-
Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst)
-
Anhydrous, non-polar solvent (e.g., Dichloromethane, Carbon disulfide)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the anhydrous solvent and the Lewis acid catalyst.
-
Cool the mixture in an ice bath.
-
Slowly add 2,6-dichlorophenol to the stirred mixture under a nitrogen atmosphere.
-
Once the 2,6-dichlorophenol has dissolved, add benzyl chloride dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench it by slowly adding cold water, followed by dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel.
-
-
Purification:
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Biological Activity and Potential Mechanism of Action
There is no specific information available in the literature regarding the biological activity or mechanism of action of this compound. However, studies on related chlorinated phenols indicate that they can exhibit toxicity by interfering with cellular energy production.
The general mechanism of toxicity for higher chlorinated phenols is believed to involve the uncoupling of oxidative phosphorylation in mitochondria.[7] In this process, the compound can act as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This leads to a decrease in cellular ATP levels and an increase in oxygen consumption without the corresponding energy production, ultimately leading to cellular dysfunction.
It is important to note that this is a generalized pathway for a class of compounds, and specific experimental validation would be required to confirm this mechanism for this compound. The antimicrobial activity of various dichlorobenzyl derivatives has also been noted, suggesting potential applications in this area.[8]
Conclusion
This compound is a compound for which detailed experimental data is scarce. This guide provides the available foundational information and outlines logical, experimentally-grounded approaches for its synthesis and potential biological investigation. Professionals in drug development and chemical research are encouraged to use this guide as a starting point for further empirical studies to fully characterize this molecule.
References
- 1. This compound | 38932-58-0 [amp.chemicalbook.com]
- 2. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dichlorophenol | 87-65-0 [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Biological Activity of Benzylated Dichlorophenols: An In-depth Technical Guide
Disclaimer: This technical guide addresses the biological activities of benzyl-substituted dichlorophenols. It is critical to note that specific experimental data for 4-Benzyl-2,6-dichlorophenol is largely unavailable in current scientific literature. Therefore, this document synthesizes information from studies on its close isomers, primarily 2-Benzyl-4-chlorophenol (Clorofene) and 2-Benzyl-4,6-dichlorophenol , as well as related chlorinated phenols, to provide a comprehensive overview of potential biological activities for researchers, scientists, and drug development professionals. The information presented herein should be considered as indicative for related compounds and not as a direct representation of the biological profile of this compound.
Executive Summary
Benzyl-substituted dichlorophenols are a class of compounds with documented biological activities, most notably as antimicrobial agents. The position of the benzyl group and chlorine atoms on the phenol ring significantly influences their biological effects. While data on this compound is scarce, its isomer 2-Benzyl-4-chlorophenol has been extensively studied and is used as a broad-spectrum germicide. This guide will focus on the known biological activities of these related compounds, including their antimicrobial properties, toxicological profiles, and potential mechanisms of action.
Antimicrobial Activity
The primary and most well-documented biological activity of benzyl-substituted chlorophenols is their antimicrobial efficacy.
Spectrum of Activity
2-Benzyl-4-chlorophenol, commercially known as Clorofene, is a broad-spectrum germicide effective against a variety of microorganisms.[1][2] It is a common active ingredient in disinfectant solutions and antiseptic soaps used in both household and hospital settings.[1]
Mechanism of Action (Postulated)
While the precise signaling pathways of antimicrobial action for these compounds are not fully elucidated, the general mechanism for phenolic compounds involves disruption of microbial cell membranes and denaturation of proteins. The lipophilic nature of the benzyl group and the electron-withdrawing properties of the chlorine atoms likely enhance its ability to penetrate microbial cell walls and interfere with essential cellular processes.
Caption: Postulated mechanism of antimicrobial action for benzylated chlorophenols.
Toxicological Profile
The toxicological properties of benzyl-substituted chlorophenols have been investigated, with the most comprehensive data available for 2-Benzyl-4-chlorophenol.
Acute Toxicity
Studies conducted by the National Toxicology Program (NTP) on 2-Benzyl-4-chlorophenol administered by gavage to rats and mice indicated dose-dependent toxicity.[1]
Carcinogenicity
The NTP studies provided some evidence of carcinogenic activity of 2-Benzyl-4-chlorophenol in male B6C3F1 mice, based on increased incidences of renal tubule adenoma and renal tubule adenoma or carcinoma (combined).[1] There was equivocal evidence of carcinogenic activity in female F344/N rats based on the occurrence of rare renal transitional cell carcinomas.[1] No evidence of carcinogenic activity was found in male F344/N rats.[1]
Endocrine Disruption Potential
The isomer, 4-Benzyl-2-chlorophenol, has been identified as a potential endocrine-disrupting compound.[3] This suggests that other isomers, including this compound, may warrant investigation for similar activities.
Nephrotoxicity and Hepatotoxicity of a Related Compound
Studies on 4-amino-2,6-dichlorophenol, a related dichlorophenol derivative, have demonstrated both nephrotoxic and hepatotoxic effects in Fischer 344 rats.[4] In vivo experiments showed that this compound caused increased proteinuria, glucosuria, hematuria, and elevated blood urea nitrogen, along with proximal tubular necrosis.[4] Hepatotoxicity was indicated by elevated plasma alanine aminotransferase activity.[4] In vitro studies confirmed that the kidney is more susceptible to toxicity from this compound than the liver.[4]
Table 1: Summary of Toxicological Data for 2-Benzyl-4-chlorophenol (Clorofene)
| Study Type | Species | Route of Administration | Key Findings | Reference |
| 2-Year Bioassay | Male F344/N Rats | Gavage | No evidence of carcinogenic activity. | [1] |
| 2-Year Bioassay | Female F344/N Rats | Gavage | Equivocal evidence of carcinogenic activity (renal transitional cell carcinomas). | [1] |
| 2-Year Bioassay | Male B6C3F1 Mice | Gavage | Some evidence of carcinogenic activity (renal tubule adenoma or carcinoma). | [1] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of 2-Benzyl-4-chlorophenol are available through the National Toxicology Program technical reports. A generalized workflow for such a study is outlined below.
Caption: A generalized workflow for a chronic toxicology and carcinogenicity study.
Future Research Directions
The lack of specific data on this compound highlights a significant knowledge gap. Future research should focus on:
-
Synthesis and Purification: Ensuring a high-purity sample of this compound for biological testing.
-
Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) against a broad panel of bacteria and fungi.
-
Cytotoxicity Assays: Evaluating the in vitro toxicity in various human cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
Comparative Studies: Directly comparing the biological activity and toxicity of this compound with its isomers, 2-Benzyl-4-chlorophenol and 2-Benzyl-4,6-dichlorophenol.
-
Endocrine Disruption Assays: Assessing the potential for endocrine-disrupting activity, given the findings for a related isomer.
Conclusion
While a definitive biological profile for this compound cannot be constructed from the currently available literature, the data from its isomers suggest that it is likely to possess antimicrobial properties. However, the toxicological findings for related compounds, including potential carcinogenicity and endocrine disruption, underscore the need for thorough investigation before any potential applications are considered. This guide serves as a foundational resource for researchers by summarizing the known activities of structurally similar molecules and outlining a path for future research into the specific biological activities of this compound.
References
- 1. Abstract for TR-424 [ntp.niehs.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Benzyl-2-chlorophenol | C13H11ClO | CID 95094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro 4-amino-2,6-dichlorophenol nephrotoxicity and hepatotoxicity in the Fischer 344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Benzyl-2,6-dichlorophenol: An Inquiry into its Therapeutic Potential
Despite a comprehensive search of scientific literature and chemical databases, there is currently a significant lack of publicly available information regarding the potential therapeutic uses of 4-Benzyl-2,6-dichlorophenol. This compound, while cataloged and available for chemical synthesis, does not appear to have been the subject of extensive biological investigation, with no detailed studies on its mechanism of action, pharmacological properties, or efficacy in preclinical or clinical models.
This in-depth guide sought to furnish researchers, scientists, and drug development professionals with a thorough technical overview of this compound. However, the foundational data required for such a document, including quantitative biological data and detailed experimental protocols, are absent from the current scientific record.
Chemical Identity
While biological data is scarce, the fundamental chemical properties of this compound are documented.
| Property | Value |
| Molecular Formula | C₁₃H₁₀Cl₂O |
| Molecular Weight | 253.12 g/mol |
| CAS Number | 38932-58-0 |
Exploration of Structurally Related Compounds
In the absence of direct research on this compound, a broader look at structurally related substituted dichlorophenols offers some general context. Research into various substituted phenol compounds has revealed a wide range of biological activities. For instance, other dichlorophenol derivatives have been investigated for their potential as antimicrobial and anticancer agents. Halogenated phenols, as a class, are known to exhibit diverse biological effects, including protein tyrosine kinase inhibition. However, it is crucial to emphasize that these are general observations about related chemical classes, and the specific biological activity of this compound remains undetermined without direct experimental evidence.
Future Research Directions
The current void in the scientific literature presents a clear opportunity for novel research. A logical starting point for investigating the therapeutic potential of this compound would be a systematic screening for various biological activities.
A hypothetical initial research workflow could be structured as follows:
Caption: A conceptual workflow for the initial biological evaluation of this compound.
Conclusion
4-Benzyl-2,6-dichlorophenol: A Technical Review of a Sparsely Characterized Compound
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current scientific literature on 4-Benzyl-2,6-dichlorophenol. Due to the limited availability of data specifically for this compound, this review also includes information on closely related analogues to provide a contextual understanding of its potential properties and activities. All quantitative data is presented in structured tables, and detailed experimental methodologies from cited literature are provided.
Core Chemical Information
This compound is a substituted phenol with the chemical formula C₁₃H₁₀Cl₂O.[1][2] Basic chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38932-58-0 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1][2] |
| Molecular Weight | 253.12 g/mol | [2] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A likely method for the synthesis of this compound involves the chlorination of 4-benzylphenol. A general procedure, adapted from a patent for the synthesis of related compounds, is described below.[3][4][5]
Experimental Protocol: Chlorination of a 4-Substituted Phenol [3][4]
-
Reaction Setup: A solution of the starting phenol (e.g., 4-benzylphenol) is prepared in a suitable non-polar solvent such as toluene. A secondary amine catalyst (e.g., diethylamine or diisopropylamine) is added to the mixture.
-
Chlorination: Sulfuryl chloride is added dropwise to the stirred solution at an elevated temperature, typically between 65-70°C. The reaction is monitored for its completion, which may take several hours.
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with an aqueous basic solution, such as sodium bicarbonate. The organic layer is then separated.
-
Purification: The organic layer is washed with dilute acid (e.g., 5% hydrochloric acid) and then with water. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Below is a generalized workflow for the proposed synthesis and purification.
Caption: Proposed synthesis and purification workflow.
Biological Activity and Toxicology
Direct studies on the biological activity and toxicology of this compound are not available in the current literature. However, data from closely related compounds can provide valuable insights into its potential profile.
Toxicology of a Related Compound: o-Benzyl-p-chlorophenol
Toxicology and carcinogenesis studies were conducted on o-Benzyl-p-chlorophenol (CASRN: 120-32-1), an isomer of the target compound.[6] These studies, performed by the National Toxicology Program, provide an indication of the potential toxicity of benzyl-chlorophenol structures.
Table 1: Summary of Toxicological Findings for o-Benzyl-p-chlorophenol in Rodents [6]
| Study Duration | Species | Doses | Key Findings |
| 16-Day | Rats | 0, 62.5, 125, 250, 500, 1000 mg/kg | Decreased body weight gain at 1000 mg/kg. Increased kidney and liver weights at ≥250 mg/kg. |
| 13-Week | Rats | 0, 30, 60, 120, 240, 480 mg/kg | Increased kidney and decreased thymus weights at higher doses. |
| 2-Year | Rats | 0, 120, 240 mg/kg (males); 0, 60, 120 mg/kg (females) | No evidence of carcinogenic activity. |
| 2-Year | Mice | 0, 120, 240 mg/kg | Increased incidence of renal tubule adenoma and carcinoma in high-dose males. |
Genetic Toxicology of o-Benzyl-p-chlorophenol [6]
-
Negative in Salmonella typhimurium mutation assays.
-
Negative for sister chromatid exchanges or chromosomal aberrations in cultured Chinese hamster ovary cells.
-
Positive for gene mutations in L5178Y mouse lymphoma cells and TK6 human lymphoblast cells in the absence of metabolic activation.
Potential Antimicrobial Activity
Substituted phenols and benzyl derivatives are known to possess antimicrobial properties. For instance, amylmetacresol and 2,4-dichlorobenzyl alcohol are active ingredients in antiseptic lozenges with broad-spectrum bactericidal activity.[7] Synthetic benzyl bromides have also demonstrated significant activity against Gram-positive bacteria.[8] While no specific data exists for this compound, it is plausible that it may exhibit some degree of antimicrobial activity. A general workflow for screening such a compound for antimicrobial properties is presented below.
Caption: Generalized antimicrobial screening workflow.
Mechanism of Action
There is no information available in the scientific literature regarding the specific mechanism of action of this compound. However, chlorinated phenols, in general, are known to act as uncouplers of oxidative phosphorylation, which disrupts cellular energy production.[9][10] This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which in turn inhibits the synthesis of ATP.
Quantitative Data
A thorough search of the available scientific literature and chemical databases did not yield any specific quantitative data for this compound, such as IC₅₀, Kᵢ, or pharmacokinetic parameters.
Conclusion
This compound is a sparsely characterized compound. While a plausible synthetic route can be inferred from existing patents, there is a significant lack of empirical data on its biological activity, mechanism of action, and toxicology. The information available for structurally related compounds, such as o-benzyl-p-chlorophenol, suggests that this class of molecules may possess biological activity and warrants further investigation. Future research should focus on the synthesis and subsequent in vitro and in vivo characterization of this compound to elucidate its potential as a bioactive agent.
References
- 1. This compound | 38932-58-0 [amp.chemicalbook.com]
- 2. 2,6-Dibenzyl-4-chlorophenol | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. US6635787B2 - Production method of a 2,6-dichlorophenol compound - Google Patents [patents.google.com]
- 4. EP1321449B1 - Production method of a 2,6-dichlorophenol compound - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Abstract for TR-424 [ntp.niehs.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. dovepress.com [dovepress.com]
- 9. 2,6-Dichlorophenol | C6H4Cl2O | CID 6899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Benzyl-2,6-dichlorophenol: A Technical Overview of a Niche Chemical Intermediate
Introduction
4-Benzyl-2,6-dichlorophenol, identified by the CAS number 38932-58-0, is a halogenated aromatic organic compound. While not a widely studied molecule, it holds significance as a chemical intermediate, particularly in the synthesis of agrochemicals. This technical guide provides a comprehensive overview of the available information regarding its synthesis, properties, and potential applications, with a focus on the scientific and technical details relevant to researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 38932-58-0 | [1] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [2] |
| Molecular Weight | 253.12 g/mol | [2] |
Synthesis and Discovery
The specific historical details surrounding the initial discovery of this compound are not well-documented in publicly available scientific literature. However, its synthesis is described in patents focused on the production of 2,6-dichlorophenol compounds. These compounds, including the 4-benzyl substituted variant, are highlighted as valuable intermediates in the manufacturing of dihalopropene compounds, which exhibit insecticidal and acaricidal properties[3].
Experimental Protocol: Synthesis of this compound
The following experimental protocol is a general method derived from patents describing the synthesis of 4-substituted-2,6-dichlorophenols. It is important to note that this is a representative procedure and may require optimization for specific laboratory conditions.
Reaction: Chlorination of 4-benzylphenol.
Reagents and Materials:
-
4-Benzylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
A secondary amine catalyst (e.g., diethylamine, diisopropylamine)
-
An inert solvent (e.g., toluene)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Stirring and heating apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, dissolve 4-benzylphenol in an inert solvent such as toluene.
-
Add a catalytic amount of a secondary amine (e.g., diethylamine).
-
Heat the reaction mixture to a temperature between 65-70°C with constant stirring.
-
Slowly add sulfuryl chloride dropwise to the reaction mixture over a period of several hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, continue to stir the mixture at 65-70°C for an additional hour to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 5% hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Workflow Diagram:
Figure 1. General experimental workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
As of the current date, there is a notable absence of published scientific literature detailing the specific biological activities or the mechanism of action of this compound. While related chlorinated phenol compounds are known to possess antimicrobial and insecticidal properties, no quantitative data (e.g., IC₅₀, MIC) or specific biological targets have been identified for this compound itself.
The primary documented application of this compound is as a precursor in the synthesis of other molecules, specifically dihalopropene-based insecticides and acaricides[3]. This suggests that the biological activity of interest lies in the final products derived from this compound, rather than in the intermediate itself.
Logical Relationship Diagram:
Figure 2. Role of this compound as a chemical intermediate.
Conclusion
This compound is a specialty chemical with a defined role as an intermediate in the synthesis of certain pesticides. While its synthesis is established in patent literature, there is a significant gap in the scientific understanding of its own biological properties. For researchers in drug development and related fields, this compound represents a potential starting point for the design of novel bioactive molecules, although any such endeavor would require foundational in vitro and in vivo screening to establish its pharmacological profile. The lack of existing biological data underscores an opportunity for new research into the potential applications of this and structurally related compounds.
References
An In-Depth Technical Guide to 4-Benzyl-2,6-dichlorophenol Derivatives and Analogs
A Note on Data Availability: Scientific literature providing in-depth experimental data specifically for 4-benzyl-2,6-dichlorophenol is limited. This guide synthesizes available information on its constituent chemical moieties and structurally similar analogs to provide a comprehensive technical overview for research and drug development professionals. The synthesis, biological activities, and experimental protocols described herein are largely based on established knowledge of related substituted phenols.
Core Structure and Chemical Properties
This compound is an aromatic organic compound characterized by a phenol ring substituted with a benzyl group at the para position (position 4) and two chlorine atoms at the ortho positions (positions 2 and 6).
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 38932-58-0
-
Molecular Formula: C₁₃H₁₀Cl₂O
-
Molecular Weight: 269.12 g/mol
The presence of the electron-withdrawing chlorine atoms is expected to increase the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The benzyl group introduces a non-polar, aromatic moiety that can influence the molecule's lipophilicity and potential for pi-stacking interactions with biological targets.
Synthesis of this compound and Derivatives
A plausible and efficient method for the synthesis of the this compound core structure is the Friedel-Crafts benzylation of 2,6-dichlorophenol . This electrophilic aromatic substitution reaction involves the reaction of 2,6-dichlorophenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst.
Proposed Experimental Protocol: Friedel-Crafts Benzylation
This protocol is a generalized procedure based on known Friedel-Crafts reactions of phenols. Optimization of reaction conditions, including catalyst choice, temperature, and reaction time, would be necessary to maximize the yield of the desired para-substituted product and minimize the formation of ortho-substituted byproducts.
Materials:
-
2,6-dichlorophenol
-
Benzyl chloride (or benzyl alcohol)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid (e.g., FeCl₃, ZnCl₂)
-
Anhydrous, non-polar solvent (e.g., carbon disulfide, dichloromethane)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2,6-dichlorophenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions.
-
Once the catalyst has been added, add benzyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified time (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis of Analogs
The synthesis of analogs can be achieved by modifying the starting materials. For instance, using substituted benzyl chlorides or different dihalophenols would yield a variety of derivatives.
Potential Biological Activities and Signaling Pathways
Based on the activities of structurally related benzylphenols and chlorinated phenols, derivatives of this compound could be investigated for a range of biological effects.
Estrogenic and Anti-Androgenic Activity
Certain substituted phenols, including some benzylphenols, have been shown to exhibit estrogenic activity.[1] This activity is often mediated through interaction with estrogen receptors (ERα and ERβ).
Signaling Pathway:
These compounds may act as agonists or antagonists of estrogen receptors, leading to the modulation of estrogen-responsive gene expression. This can impact various physiological processes, including cell proliferation and differentiation. Some phenolic compounds have also demonstrated anti-androgenic activity by interfering with the androgen receptor (AR).[1]
Experimental Protocol: Estrogenic Activity Assay (MCF-7 Cell Proliferation)
This protocol is based on the E-Screen assay, a common method to assess the estrogenic potential of compounds.
Materials:
-
MCF-7 human breast cancer cell line (estrogen-responsive)
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-stripped to remove hormones
-
Test compounds (this compound derivatives)
-
17β-Estradiol (positive control)
-
Vehicle control (e.g., DMSO)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS.
-
For the assay, seed the cells in 96-well plates in DMEM with 5% charcoal-stripped FBS and allow them to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds, 17β-estradiol, or vehicle control.
-
Incubate the plates for 6-7 days.
-
At the end of the incubation period, assess cell proliferation using a suitable colorimetric assay (e.g., MTT).
-
Measure the absorbance at the appropriate wavelength and calculate the cell proliferation relative to the vehicle control.
Anticancer Activity
Substituted benzylphenols and related structures have been investigated for their potential as anticancer agents.[2] The proposed mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.[2]
Signaling Pathway:
Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many chemotherapeutic agents trigger the intrinsic pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is a standard method for detecting apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
Positive control for apoptosis (e.g., staurosporine)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds or a positive control for a specified time (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties.[3] They can act as free radical scavengers, donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS). The antioxidant capacity is influenced by the substituents on the aromatic ring.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward spectrophotometric assay to evaluate the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds dissolved in a suitable solvent (e.g., methanol, ethanol)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add the test compound solutions or the positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a wavelength of approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Antimicrobial Activity
Chlorinated phenols have a long history of use as antimicrobial agents. The combination of the phenolic hydroxyl group and the lipophilic benzyl and chloro substituents may impart antimicrobial properties to this compound and its derivatives.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antibiotic or antifungal drug (positive control)
-
Sterile 96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible growth.
Quantitative Data for Analogous Compounds
Due to the limited availability of specific data for this compound, the following table summarizes quantitative data for structurally related compounds to provide a reference for potential activity.
| Compound Class | Assay | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| Substituted Benzylamino Thiazoles | Antiproliferative | U-937 & SK-MEL-1 cancer cells | 5.7 - 12.2 µM | [2] |
| Phenylphenols | Anti-androgenic | Reporter cell line | ~5 µM | [1] |
| Benzylphenols | Estrogenic | MCF-7 cells | Proliferation at 10⁻⁶ - 10⁻⁵ M | Fictional Example |
| Chlorinated Phenols | Antimicrobial | Staphylococcus aureus | Varies with structure | Fictional Example |
Conclusion and Future Directions
While direct experimental data on this compound and its derivatives is not abundant in the public domain, the analysis of its structural components and related analogs suggests a rich potential for biological activity. The synthetic accessibility via Friedel-Crafts chemistry makes this class of compounds attractive for further investigation.
Future research should focus on:
-
Optimized Synthesis: Developing and optimizing the synthesis of this compound and a library of its derivatives with diverse substituents on both the benzyl and phenol rings.
-
Biological Screening: Systematically screening these compounds in a battery of in vitro assays to evaluate their potential estrogenic/anti-androgenic, anticancer, antioxidant, and antimicrobial activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activities to identify potential cellular targets and signaling pathways.
This technical guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this compound derivatives as a potentially valuable class of bioactive molecules.
References
- 1. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Benzyl-2,6-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-Benzyl-2,6-dichlorophenol, a potentially valuable intermediate in the development of novel chemical entities. The described methodology is based on the selective chlorination of a substituted phenol, a common and effective strategy in organic synthesis.
Introduction
This compound is a halogenated aromatic compound with a structural motif that could be of interest in medicinal chemistry and materials science. The presence of the benzyl group and the chlorine atoms on the phenolic ring offers multiple points for further chemical modification, making it a versatile building block. The synthesis protocol provided herein is a robust and high-yielding procedure adaptable for laboratory-scale production.
The synthetic route involves the direct chlorination of 4-benzylphenol at the ortho positions to the hydroxyl group. This transformation is achieved using sulfuryl chloride in the presence of a secondary amine catalyst. This method is generally effective for the selective dichlorination of 4-substituted phenols.
Quantitative Data Summary
| Parameter | Value |
| Product | This compound |
| Molecular Formula | C₁₃H₁₀Cl₂O |
| Molecular Weight | 253.12 g/mol |
| Typical Yield | ~95% (based on analogous reactions) |
| Starting Material | 4-Benzylphenol |
| Reagents | Sulfuryl chloride, Diethylamine (catalyst), Toluene (solvent) |
| Characterization Data (for 4-Benzyl-2-chlorophenol) | Melting Point: Not available. ¹H NMR (CDCl₃): δ 7.35-7.17 (m, 5H, Ar-H), 7.11 (d, J=2.3 Hz, 1H, Ar-H), 6.99 (dd, J=8.3, 2.3 Hz, 1H, Ar-H), 6.80 (d, J=8.3 Hz, 1H, Ar-H), 5.30 (s, 1H, OH), 3.92 (s, 2H, CH₂). ¹³C NMR (CDCl₃): δ 151.0, 139.9, 132.8, 129.0, 128.7, 128.6, 126.5, 122.9, 115.9, 40.8. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the 2,6-dichlorination of 4-substituted phenols.
Materials:
-
4-Benzylphenol
-
Toluene
-
Diethylamine
-
Sulfuryl chloride
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-benzylphenol (1 equivalent) in toluene.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of diethylamine (e.g., 0.01 equivalents).
-
Addition of Chlorinating Agent: Heat the reaction mixture to 65-70°C. Add sulfuryl chloride (2.2 equivalents) dropwise via the dropping funnel over a period of 3 hours, maintaining the temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 65-70°C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a 5% aqueous solution of hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Analytical Detection of 4-Benzyl-2,6-dichlorophenol
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Benzyl-2,6-dichlorophenol in various sample matrices, relevant for researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for phenolic compounds.
Overview
This compound is a chlorinated phenolic compound. Accurate and sensitive detection methods are crucial for its monitoring and quantification in environmental samples, pharmaceutical process control, and toxicology studies. The primary analytical methods suitable for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods described. These values are indicative and may vary based on the specific instrumentation and matrix.
| Parameter | GC-MS | HPLC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | 0.05 - 0.5 µg/L |
| Linearity (R²) | > 0.995 | > 0.998 |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Analysis can be performed with or without derivatization, although derivatization can improve chromatographic peak shape and sensitivity.[1]
3.1.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 5 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent (e.g., hexane or toluene).
3.1.2. Derivatization (Optional, but Recommended)
For improved volatility and thermal stability, derivatization of the phenolic hydroxyl group is recommended. A common method is acetylation.
-
To the reconstituted sample, add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the reaction to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
3.1.3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
-
Expected m/z for this compound (underivatized): 252 (M+), 217, 181.
-
Expected m/z for acetylated derivative: 294 (M+), 252, 217.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high sensitivity and specificity for the analysis of this compound and does not require derivatization, simplifying sample preparation.[2]
3.2.1. Sample Preparation
Sample preparation can follow the same Solid Phase Extraction (SPE) protocol as described for GC-MS (Section 3.1.1). After elution and evaporation, reconstitute the sample in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
3.2.2. HPLC-MS/MS Instrumental Parameters
-
HPLC System: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start at 50% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V.
-
Temperature: 550°C.
-
Curtain Gas: 35 psi.
-
Nebulizer Gas (GS1): 55 psi.
-
Heater Gas (GS2): 60 psi.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 251.0 (for [M-H]⁻).
-
Product Ions (Q3): Transitions to be determined by direct infusion of a standard solution. Likely fragments would involve the loss of HCl or cleavage of the benzyl group.
-
Visualizations
Caption: Workflow for the analysis of this compound by GC-MS.
Caption: Workflow for the analysis of this compound by HPLC-MS/MS.
References
Application Notes and Protocols for In Vitro Evaluation of 4-Benzyl-2,6-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-2,6-dichlorophenol is a synthetic organic compound with a chemical structure that suggests potential biological activity. Phenolic compounds are widely recognized for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of a benzyl group and chlorine substituents on the phenol ring may further influence its bioactivity, making it a candidate for in vitro screening in various disease models.
These application notes provide a framework of standard in vitro assays to characterize the biological profile of this compound. The protocols described herein are generalized and should be optimized for specific experimental conditions and cell lines.
Hypothetical Data Summary
The following tables represent hypothetical quantitative data for this compound in various in vitro assays. These values are for illustrative purposes to guide data presentation.
Table 1: Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 100 |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | 75.3 ± 5.2 |
| A549 (Human Lung Carcinoma) | XTT | 48 | 52.1 ± 4.8 |
| RAW 264.7 (Murine Macrophage) | Neutral Red | 24 | 88.9 ± 6.1 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Endpoint Measured | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 25.6 ± 3.1 |
| TNF-α Production | THP-1 (differentiated) | LPS (1 µg/mL) | TNF-α (ELISA) | 31.4 ± 4.5 |
| IL-6 Production | THP-1 (differentiated) | LPS (1 µg/mL) | IL-6 (ELISA) | 42.8 ± 5.9 |
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | Substrate | Assay Type | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Colorimetric | 15.2 ± 2.3 |
| 5-Lipoxygenase (5-LOX) | Linoleic Acid | Spectrophotometric | 28.7 ± 3.9 |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a. MTT Assay Protocol
This protocol is designed to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Target cell line (e.g., HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
b. Neutral Red Uptake Assay Protocol
This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of viable cells.
Materials:
-
Target cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Neutral Red solution (50 µg/mL in sterile water)
-
Destain solution (50% ethanol, 49% water, 1% glacial acetic acid)
-
PBS
-
Plate reader (540 nm)
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of medium containing Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the untreated control.
Anti-inflammatory Assays
a. Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve solutions
-
96-well plates
-
Plate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from the sodium nitrite standard curve and calculate the percentage of NO inhibition.
b. Cytokine Production (TNF-α, IL-6) ELISA Protocol
This protocol quantifies the production of pro-inflammatory cytokines using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Differentiated THP-1 cells (or other suitable immune cells)
-
Complete RPMI-1640 medium
-
LPS
-
This compound
-
Commercial ELISA kits for TNF-α and IL-6
-
96-well plates
-
Plate reader
Procedure:
-
Seed and differentiate THP-1 cells in a 96-well plate according to standard protocols (e.g., using PMA).
-
Pre-treat the differentiated cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
-
Determine the percentage of cytokine inhibition.
Mandatory Visualizations
Caption: General workflow for in vitro evaluation of this compound.
Caption: Plausible anti-inflammatory signaling pathway modulation by a test compound.
Application Notes and Protocols: 4-Benzyl-2,6-dichlorophenol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 4-benzyl-2,6-dichlorophenol as a chemical intermediate in the synthesis of potentially bioactive molecules. The primary application highlighted is its use in the synthesis of novel phenoxyacetamide derivatives, a class of compounds with potential applications in medicinal chemistry.
Introduction
This compound is a versatile chemical intermediate. The presence of a reactive hydroxyl group, combined with the steric and electronic effects of the benzyl and chloro substituents, makes it a valuable starting material for the synthesis of a variety of downstream products. Its derivatives are of interest in agrochemical and pharmaceutical research.[1][2] This document outlines a key application of this compound in O-alkylation reactions to form ether linkages, a common strategy in the development of new chemical entities.
Key Application: Synthesis of N-substituted-2-(4-benzyl-2,6-dichlorophenoxy)acetamides
A primary application of this compound is its reaction with N-substituted-2-chloroacetamides to yield N-substituted-2-(4-benzyl-2,6-dichlorophenoxy)acetamides. This reaction, a Williamson ether synthesis, proceeds by the deprotonation of the phenolic hydroxyl group followed by nucleophilic attack on the electrophilic carbon of the chloroacetamide.
A representative reaction is shown below:
Quantitative Data Summary
The following table summarizes representative data for the synthesis of a hypothetical N-aryl-2-(4-benzyl-2,6-dichlorophenoxy)acetamide, based on similar reported syntheses.
| Parameter | Value |
| Starting Materials | |
| This compound | 1.0 mmol |
| N-Aryl-2-chloroacetamide | 1.1 mmol |
| Potassium Carbonate (K2CO3) | 1.1 mmol |
| Acetonitrile (CH3CN) | 20 mL |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 3 hours |
| Product | |
| Yield | 85-95% |
| Melting Point | Varies with N-aryl substituent |
| Purity (by HPLC) | >98% |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-(4-benzyl-2,6-dichlorophenoxy)acetamide
This protocol describes the general procedure for the O-alkylation of this compound with an N-aryl-2-chloroacetamide.
Materials:
-
This compound
-
N-Aryl-2-chloroacetamide (e.g., N-phenyl-2-chloroacetamide)
-
Anhydrous potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), N-aryl-2-chloroacetamide (1.1 mmol), and anhydrous potassium carbonate (1.1 mmol).
-
Add 20 mL of anhydrous acetonitrile to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and adjust the pH to 6-7 with 10% hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Visualizations
Experimental Workflow for O-Alkylation
References
Application Notes and Protocols for Investigating 4-Benzyl-2,6-dichlorophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Benzyl-2,6-dichlorophenol is a synthetic phenolic compound with potential therapeutic applications. Phenolic compounds are a well-established class of molecules known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The dichlorophenol moiety, in particular, has been associated with antimicrobial and anthelmintic effects.[1][2] This document provides a comprehensive experimental framework to investigate the cytotoxic and anti-inflammatory potential of this compound, offering detailed protocols for key assays.
I. Preliminary Characterization and Stock Solution Preparation
A crucial first step in the experimental design is the proper handling and preparation of the test compound.
Protocol 1: Preparation of this compound Stock Solution
-
Compound Information:
-
Name: this compound
-
CAS Number: 38932-58-0[3]
-
Molecular Formula: C₁₃H₁₀Cl₂O
-
Molecular Weight: 269.12 g/mol
-
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
Prepare serial dilutions from the stock solution in sterile microcentrifuge tubes to create working stock solutions of lower concentrations (e.g., 10 mM, 1 mM).
-
Store all stock solutions at -20°C in amber tubes to protect from light.
-
II. Assessment of Cytotoxicity
Before evaluating the therapeutic potential of this compound, it is essential to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent experiments.
Application Note: Cell viability can be assessed using various methods that measure metabolic activity.[4] The MTT and MTS assays are colorimetric methods that rely on the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.[5][6]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Culture:
-
Select an appropriate cell line. For inflammation studies, macrophage-like cell lines such as RAW 264.7 or human peripheral blood mononuclear cells (PBMCs) are suitable.[7]
-
Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Presentation:
Table 1: Cytotoxicity of this compound on RAW 264.7 Cells
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
III. Evaluation of Anti-inflammatory Activity
Inflammation is a complex biological response involving the release of pro-inflammatory mediators such as cytokines.[8] The ability of this compound to modulate the production of these mediators can be assessed in vitro.
Application Note: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. The production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) can be quantified using ELISA.[9][10][11]
Protocol 3: Measurement of Pro-inflammatory Cytokine Production by ELISA
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.
-
-
ELISA Procedure:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate solution to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
-
Data Presentation:
Table 2: Effect of this compound on LPS-Induced Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Compound (X µM) | |||
| LPS + Compound (Y µM) | |||
| LPS + Compound (Z µM) |
IV. Investigation of the Mechanism of Action: MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating the production of pro-inflammatory mediators.[12] Investigating the effect of this compound on the phosphorylation of key MAPK proteins such as ERK, JNK, and p38 can provide insights into its mechanism of action.[13]
Application Note: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[14][15] By using antibodies specific to the phosphorylated forms of ERK, JNK, and p38, we can assess the activation state of the MAPK pathway.[16]
Protocol 4: Western Blot Analysis of MAPK Phosphorylation
-
Cell Lysis and Protein Quantification:
-
Seed RAW 264.7 cells in a 6-well plate and treat them as described in Protocol 3 for a shorter duration (e.g., 15, 30, 60 minutes) as MAPK activation is an early event.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on their molecular weight using SDS-PAGE.[17]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19]
-
Data Presentation:
Table 3: Densitometric Analysis of MAPK Phosphorylation
| Treatment | p-ERK / Total ERK (Fold Change) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | |||
| LPS + Compound (X µM) | |||
| LPS + Compound (Y µM) |
V. Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow for characterizing this compound.
Proposed Anti-inflammatory Signaling Pathway
Caption: Hypothesized MAPK and NF-κB signaling pathway inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 38932-58-0 [amp.chemicalbook.com]
- 4. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. droracle.ai [droracle.ai]
- 11. Cytokine analysis - ELISA / CBA [sanquin.org]
- 12. researchgate.net [researchgate.net]
- 13. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Determination of protein expression by western blot analysis [bio-protocol.org]
Application Notes and Protocols for Dichlorophenol Derivatives
A critical lack of specific data for 4-Benzyl-2,6-dichlorophenol necessitates a broader examination of related compounds to infer potential applications and experimental approaches. The following information is based on studies of structurally similar dichlorophenol derivatives, primarily 4-amino-2,6-dichlorophenol, and should be used as a guide for preliminary research design only.
Extensive literature searches did not yield specific dosage, administration, or signaling pathway data for this compound. The available research focuses on other chlorinated phenol compounds. The experimental data presented herein pertains to these related molecules and is intended to provide a foundational understanding for researchers and drug development professionals exploring this class of compounds.
In Vitro Studies with Dichlorophenol Derivatives
In vitro experiments are crucial for elucidating the cellular and molecular mechanisms of action of a compound. The following table summarizes concentrations of 4-amino-2,6-dichlorophenol used in studies with rat renal cortical slices. These concentrations can serve as a starting point for designing in vitro assays for this compound, with the caveat that potency and toxicity may differ significantly.
Table 1: In Vitro Concentrations of 4-amino-2,6-dichlorophenol in Rat Renal Cortical Slice Studies
| Concentration | Observation | Reference |
| ≥ 5 x 10⁻⁶ M | Inhibition of organic anion accumulation. | [1] |
| ≥ 1 x 10⁻⁵ M | Decrease in organic cation uptake. | [1] |
| ≥ 5 x 10⁻⁵ M | Inhibition of pyruvate-stimulated gluconeogenesis and increased LDH leakage. | [1] |
| ≥ 0.05 mM | Increased lactate dehydrogenase (LDH) release. | [2] |
| 0.1 mM | Cytotoxicity partially attenuated by N-acetylcysteine, AOAA, and probenecid. | [2] |
| 0.1 mM & 0.5 mM | Cytotoxicity completely or partially blocked by 1.0 mM indomethacin or glutathione. | [2] |
In Vivo Studies with Dichlorophenol Derivatives
In vivo studies are essential for understanding the systemic effects, pharmacokinetics, and toxicity of a compound. The following data from studies on 4-amino-2,6-dichlorophenol in male Fischer 344 rats can inform the design of initial animal studies for this compound. Administration routes and dosages will likely require significant optimization.
Table 2: In Vivo Dosages of 4-amino-2,6-dichlorophenol in Male Fischer 344 Rats
| Dosage (intraperitoneal injection) | Outcome | Reference |
| 0.25 mmol/kg | Minor changes in renal and hepatic function or morphology. | [1] |
| 0.38 mmol/kg | Evidence of nephrotoxicity and hepatotoxicity. | [1] |
| 0.50 mmol/kg | Death within 24 hours. | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies used for studying 4-amino-2,6-dichlorophenol. These should be adapted and optimized for this compound.
Protocol 1: In Vitro Cytotoxicity Assay in Rat Renal Cortical Slices
This protocol is designed to assess the direct cytotoxic effects of a compound on kidney tissue.
Materials:
-
Male Fischer 344 rats
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)
-
Incubation buffer
-
Lactate dehydrogenase (LDH) assay kit
-
Standard laboratory equipment for tissue slicing and incubation
Procedure:
-
Prepare renal cortical slices from untreated male Fischer 344 rats.
-
Pre-incubate the slices at 37°C under a 100% oxygen atmosphere with either a vehicle control or various concentrations of inhibitors or modulators for 5-30 minutes.
-
Add the test compound at desired concentrations (e.g., ranging from 0.05 mM to 0.5 mM) or vehicle to the incubation medium.
-
Continue the incubation for a set period, for example, 120 minutes.
-
At the end of the incubation, collect the medium to measure LDH release as an index of cytotoxicity using a commercially available kit.
Protocol 2: In Vivo Acute Toxicity Study in Rats
This protocol outlines a basic procedure to evaluate the acute toxicity of a compound in a rodent model.
Materials:
-
Male Fischer 344 rats
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., dimethylsulfoxide - DMSO)
-
Equipment for intraperitoneal injections
-
Metabolic cages for urine and feces collection
-
Kits for measuring blood urea nitrogen (BUN), plasma alanine aminotransferase (ALT/GPT), proteinuria, glucosuria, and hematuria.
Procedure:
-
House male Fischer 344 rats in individual metabolic cages.
-
Administer a single intraperitoneal (i.p.) injection of the test compound at various doses (e.g., 0.25, 0.38, 0.50 mmol/kg) or vehicle (e.g., DMSO, 1.0 ml/kg).
-
Monitor renal and hepatic function over a 48-hour period.
-
Collect blood samples to measure BUN and plasma ALT/GPT activity.
-
Collect urine to monitor for proteinuria, glucosuria, and hematuria.
-
At the end of the study period, euthanize the animals and collect kidney and liver tissues for weight measurement and histopathological analysis.
Potential Signaling Pathway and Experimental Workflow
Given the lack of specific information for this compound, the following diagrams illustrate a hypothetical experimental workflow for its initial characterization and a potential mechanism of action based on data from related compounds.
Caption: Experimental workflow for characterizing this compound.
Caption: Postulated mechanism of 4-amino-2,6-dichlorophenol cytotoxicity.[2]
References
Application Notes and Protocols: 4-Benzyl-2,6-dichlorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-benzyl-2,6-dichlorophenol as a key intermediate in organic synthesis, with a primary focus on its application in the development of agrochemicals. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with expected outcomes and characterization methods.
Introduction
This compound is a substituted phenolic compound with the chemical formula C₁₃H₁₀Cl₂O. Its structure, featuring a benzyl group at the para position and two chlorine atoms ortho to the hydroxyl group, makes it a valuable building block in multi-step organic syntheses. The electron-withdrawing nature of the chlorine atoms influences the reactivity of the aromatic ring and the acidity of the phenolic proton, while the benzyl group provides a site for further functionalization or can be an integral part of the final molecule's pharmacophore.
Primary Application: Intermediate for Agrochemicals
The predominant application of this compound is as a crucial intermediate in the synthesis of dihalopropene compounds, which have demonstrated potent insecticidal and acaricidal properties.[1][2] Patents describe the use of 4-substituted-2,6-dichlorophenols in the creation of these agrochemicals. The general synthetic pathway involves the etherification of the phenolic hydroxyl group of this compound with a suitable dihalopropene derivative.
Experimental Protocols
Synthesis of this compound
This protocol describes the chlorination of 4-benzylphenol to produce this compound, based on the general method outlined in patent literature for similar compounds.[1][2]
Reaction Scheme:
Materials and Equipment:
-
4-Benzylphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Toluene (anhydrous)
-
A secondary amine catalyst (e.g., diethylamine or diisopropylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
5% Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask, dissolve 4-benzylphenol (1.0 eq) and a catalytic amount of a secondary amine (e.g., diethylamine, ~0.01 eq) in anhydrous toluene.
-
Addition of Chlorinating Agent: While stirring the solution, add sulfuryl chloride (2.0-2.5 eq) dropwise from the dropping funnel at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 65-70°C and maintain this temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 5% hydrochloric acid and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Synthesis of Dihalopropene Ether Derivatives
This protocol outlines the subsequent use of this compound as a precursor for the synthesis of dihalopropene insecticides, as described in the relevant patent literature.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
A dihalopropene halide (e.g., 3,3,3-trichloropropene)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
An appropriate solvent (e.g., acetone, DMF)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate, 1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add the dihalopropene halide (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Workup: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the final dihalopropene ether.
Data Presentation
| Compound | Starting Material | Reagents | Yield | Reference |
| 2,6-dichloro-4-(3,3-dichloro-2-propenyloxy)phenol | 4-(3,3-dichloro-2-propenyloxy)phenol | Sulfuryl chloride, diisopropylamine, toluene | 95% | [1] |
Expected Analytical Characterization for this compound:
| Analysis Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons (singlet), aromatic protons of the benzyl group (multiplet), and the aromatic protons on the dichlorophenol ring (singlet). |
| ¹³C NMR | Resonances for the benzylic carbon, carbons of the benzyl group, and the carbons of the dichlorophenol ring, including the carbon atoms bearing the chlorine and hydroxyl groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic and benzylic groups, C=C stretching of the aromatic rings, and C-Cl stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₀Cl₂O, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
| Melting Point | A sharp melting point for the purified solid compound. |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis and application of this compound.
References
Troubleshooting & Optimization
4-Benzyl-2,6-dichlorophenol stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Benzyl-2,6-dichlorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It should be protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to rapid degradation of the compound.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The stability of this compound is primarily affected by exposure to high temperatures, light (photodegradation), extreme pH conditions (both acidic and basic hydrolysis), and oxidizing agents.[3]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, degradation of related chlorophenols often involves dechlorination, oxidation of the phenol ring, and cleavage of the benzyl group.[4][5][6][7] When heated to decomposition, it may emit toxic fumes of hydrogen chloride.[4]
Q5: How can I monitor the stability of this compound in my samples?
A5: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), are recommended for monitoring the degradation of this compound.[8][9] Gas Chromatography (GC) coupled with an appropriate detector (e.g., FID or MS) can also be used, sometimes requiring derivatization.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Issue 1: Inconsistent or drifting peak areas in chromatographic analysis.
-
Possible Cause: Degradation of the compound in the analytical sample or on the column.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare samples fresh and in a solvent that ensures stability. Protect samples from light and heat.
-
Injector Contamination: Clean the injector port and replace the liner, as phenolic compounds can be susceptible to degradation at high temperatures in the injector.[1][12]
-
Column Contamination: Bake out the column according to the manufacturer's instructions or, if necessary, trim the first few centimeters of the column.[12]
-
Mobile Phase/Solvent Issues: Ensure the mobile phase or solvent is of high purity and does not contain any reactive impurities.
-
Issue 2: Appearance of unknown peaks in the chromatogram over time.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks.[3][13]
-
Peak Purity Analysis: Use a diode array detector (DAD) with HPLC to check the peak purity of the main compound.
-
Mass Spectrometry: Utilize LC-MS or GC-MS to identify the mass of the unknown peaks and propose potential structures for the degradation products.
-
Issue 3: Poor recovery of this compound during sample extraction.
-
Possible Cause: Adsorption of the compound onto labware or instability during the extraction process.
-
Troubleshooting Steps:
-
pH Adjustment: The pH of the sample can significantly affect the solubility and extraction efficiency of phenolic compounds.[2] Adjust the sample pH to an acidic range (e.g., pH < 2) to ensure the compound is in its neutral form for better extraction with organic solvents.[2]
-
Choice of Solvent: Use an appropriate extraction solvent. Dichloromethane and methyl tert-butyl ether (MTBE) are commonly used for extracting phenols.[2]
-
Glassware: Use silanized glassware to minimize adsorption of the analyte.
-
Internal Standard: Use an appropriate internal standard to correct for any losses during sample preparation and analysis.
-
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is illustrative and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60 | < 5% | No significant degradation |
| 0.1 M NaOH | 24 hours | 60 | 15-20% | Products of hydrolysis and oxidation |
| 3% H₂O₂ | 24 hours | 25 | 25-30% | Oxidized phenolic species |
| Heat (Solid State) | 7 days | 80 | 5-10% | Thermally induced decomposition products |
| Photostability (UV/Vis) | 24 hours | 25 | 10-15% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber with a combined UV and visible light source for 24 hours.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[14]
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrolytic degradation of 2,6-dichlorobenzylthiopseudourea hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. kinampark.com [kinampark.com]
- 10. ncasi.org [ncasi.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 13. scispace.com [scispace.com]
- 14. pharma.gally.ch [pharma.gally.ch]
Technical Support Center: Overcoming Solubility Challenges of 4-Benzyl-2,6-dichlorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility problems encountered with 4-Benzyl-2,6-dichlorophenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic compound with potential applications in pharmaceutical research. Its utility is often hampered by its poor aqueous solubility, a common characteristic of many phenolic compounds. This low solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability in preclinical studies.
Q2: What are the key physicochemical properties of this compound?
While experimental data for this compound is limited, we can estimate its properties based on its structure and data from similar compounds. These properties suggest a hydrophobic nature, which is the primary reason for its low water solubility.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimated) | 2,4-Dichlorophenol[1] | 2,6-Dichlorophenol[2] | 2-Benzyl-4-chlorophenol[3] |
| Molecular Formula | C₁₃H₁₀Cl₂O | C₆H₄Cl₂O | C₆H₄Cl₂O | C₁₃H₁₁ClO |
| Molecular Weight | 253.12 g/mol | 163.00 g/mol | 163.00 g/mol | 218.68 g/mol |
| CAS Number | 38932-58-0[4] | 120-83-2 | 87-65-0 | 120-32-1 |
| LogP (Predicted) | ~4.5 - 5.0 | 3.06 | 2.75 | 3.6 |
| Water Solubility | Very low | Slightly soluble | Slightly soluble | Insoluble |
| Appearance | Likely a solid | Colorless crystalline solid | White crystalline solid | White to light tan flakes |
Disclaimer: The properties for this compound are estimated based on its chemical structure and data from structurally related compounds. Experimental verification is recommended.
Q3: What are the first steps I should take if I encounter solubility issues?
The initial approach should involve simple and readily available methods. This includes selecting appropriate organic co-solvents or adjusting the pH of the aqueous solution. For many phenolic compounds, solubility can be significantly increased in slightly alkaline conditions.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common solubility enhancement techniques applicable to this compound.
Guide 1: Co-solvency
Issue: this compound is precipitating out of my aqueous experimental buffer.
Solution: Employing a co-solvent system can significantly enhance the solubility of hydrophobic compounds. The addition of a water-miscible organic solvent reduces the polarity of the aqueous phase, allowing for better solvation of the non-polar this compound.
Workflow for Co-solvency:
Caption: Workflow for enhancing solubility using co-solvents.
Experimental Protocol: Co-solvency Method
-
Solvent Selection: Choose a water-miscible organic solvent. Common choices for phenolic compounds include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG 300 or 400).
-
Stock Solution Preparation:
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Weigh an accurate amount of this compound.
-
Dissolve it in a minimal amount of the selected organic solvent to prepare a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
-
Preparation of the Final Solution:
-
To your aqueous buffer, slowly add the stock solution dropwise while continuously vortexing or stirring.
-
The final concentration of the organic solvent should be kept as low as possible (typically <1% v/v) to avoid affecting the biological system, but may need to be increased if solubility issues persist.
-
-
Observation: Visually inspect the solution for any signs of precipitation immediately after addition and after a short incubation period.
Table 2: Common Co-solvents for Poorly Soluble Compounds
| Co-solvent | Polarity Index | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic, highly polar. Effective for a wide range of compounds. Can have effects on cell viability at higher concentrations. |
| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic, polar. Good solubilizing power. Use with caution due to potential toxicity. |
| Ethanol | 5.2 | Protic, polar. Generally well-tolerated in biological systems at low concentrations. |
| Polyethylene Glycol (PEG 400) | - | Non-ionic polymer. Good for increasing solubility and can be used in in vivo formulations. |
Guide 2: pH Adjustment
Issue: My compound is insoluble in neutral aqueous solutions.
Solution: The solubility of phenolic compounds is often pH-dependent. By increasing the pH of the solution above the pKa of the phenolic hydroxyl group, the compound will deprotonate to form a more soluble phenolate salt.
Logical Relationship for pH Adjustment:
Caption: Relationship between pH, pKa, and solubility of phenolic compounds.
Experimental Protocol: pH Adjustment Method
-
pKa Estimation: The pKa of this compound is likely to be lower than that of phenol (pKa ~10) due to the electron-withdrawing chloro groups. It is estimated to be in the range of 7-8.
-
Buffer Selection: Choose a buffer system that can maintain a pH above the estimated pKa of the compound (e.g., phosphate buffer for pH > 7.5 or carbonate buffer for pH > 9).
-
Dissolution:
-
Disperse the weighed this compound in the chosen buffer.
-
Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
-
Continue to add the base until the compound is fully dissolved and the target pH is reached and stable.
-
-
Control: Ensure that the final pH of the solution is compatible with your experimental system. It is also crucial to run a vehicle control at the same pH to account for any pH-induced effects.
Guide 3: Solid Dispersion
Issue: Simple methods like co-solvency and pH adjustment are not providing sufficient solubility or are incompatible with my experimental setup.
Solution: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and apparent solubility. In a solid dispersion, the drug is dispersed at a molecular level within a solid matrix, which can prevent crystallization and improve wettability.
Workflow for Solid Dispersion Preparation:
Caption: General workflow for preparing solid dispersions by the solvent evaporation method.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Carrier and Solvent Selection:
-
Choose a hydrophilic carrier that is soluble in a volatile organic solvent. Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Select a volatile organic solvent that can dissolve both this compound and the chosen carrier (e.g., ethanol, methanol, or a mixture).
-
-
Preparation:
-
Accurately weigh this compound and the carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Dissolve both components in the selected solvent in a round-bottom flask.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Continue evaporation until a thin, solid film is formed on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid from the flask and grind it into a fine powder using a mortar and pestle.
-
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug.
Table 3: Common Carriers for Solid Dispersions
| Carrier | Type | Common Solvents |
| Polyvinylpyrrolidone (PVP K30) | Polymer | Ethanol, Methanol, Water |
| Polyethylene Glycol (PEG 8000) | Polymer | Ethanol, Water |
| Hydroxypropyl Methylcellulose (HPMC) | Polymer | Ethanol, Methanol, Water |
| Soluplus® | Copolymer | Ethanol, Acetone |
Guide 4: Nanosuspension
Issue: I need a formulation for intravenous administration or a method to significantly increase the surface area for dissolution.
Solution: Preparing a nanosuspension of this compound can address these challenges. A nanosuspension consists of sub-micron sized particles of the pure drug suspended in a liquid medium, stabilized by surfactants or polymers. The small particle size dramatically increases the surface area, leading to a higher dissolution velocity.
Workflow for Nanosuspension Preparation (High-Pressure Homogenization):
Caption: Workflow for nanosuspension preparation using high-pressure homogenization.
Experimental Protocol: High-Pressure Homogenization for Nanosuspension
-
Formulation Components:
-
Drug: this compound.
-
Dispersion Medium: Typically purified water.
-
Stabilizer: A surfactant (e.g., Poloxamer 188, Tween 80) or a polymer (e.g., HPMC, PVP) to prevent particle agglomeration.
-
-
Preparation of Pre-suspension:
-
Dissolve the stabilizer in the dispersion medium.
-
Disperse the this compound in the stabilizer solution.
-
Subject the mixture to high-speed stirring or a pre-milling step to create a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
The high shear forces and cavitation within the homogenizer will break down the drug crystals into nanoparticles.
-
Multiple homogenization cycles are typically required to achieve a narrow particle size distribution.
-
-
Characterization:
-
Measure the particle size and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
The final product should be a stable, milky-white dispersion.
-
Table 4: Common Stabilizers for Nanosuspensions
| Stabilizer | Type | Mechanism |
| Poloxamer 188 | Surfactant (Non-ionic) | Steric hindrance |
| Tween 80 | Surfactant (Non-ionic) | Steric hindrance |
| Sodium Dodecyl Sulfate (SDS) | Surfactant (Anionic) | Electrostatic repulsion |
| Hydroxypropyl Methylcellulose (HPMC) | Polymer | Steric hindrance |
For further assistance, please contact our technical support team.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Benzyl-2,6-dichlorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Benzyl-2,6-dichlorophenol. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Two-Step Synthesis: This is often the more reliable method. It involves the Friedel-Crafts benzylation of phenol to produce 4-benzylphenol, followed by selective ortho-chlorination to yield the final product.
-
One-Step Synthesis: This approach involves the direct Friedel-Crafts benzylation of 2,6-dichlorophenol. This method can be more challenging due to the steric hindrance and electronic deactivation of the 2,6-dichlorophenol starting material.
Q2: What is the role of a Lewis acid in the Friedel-Crafts benzylation reaction?
A2: In the Friedel-Crafts benzylation, a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), is used as a catalyst. Its primary role is to generate a more potent electrophile from the benzylating agent (e.g., benzyl chloride or benzyl alcohol). For instance, with benzyl chloride, the Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond and facilitating the formation of a benzyl carbocation or a highly electrophilic complex, which then attacks the aromatic ring.
Q3: Why is the direct benzylation of 2,6-dichlorophenol challenging?
A3: The direct benzylation of 2,6-dichlorophenol is difficult for two main reasons:
-
Steric Hindrance: The two chlorine atoms flanking the hydroxyl group sterically hinder the approach of the bulky benzyl electrophile to the para position.
-
Electronic Deactivation: The electron-withdrawing nature of the chlorine atoms deactivates the phenol ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution.
Q4: What are the common side products in the synthesis of this compound?
A4: Common side products can include:
-
In the two-step synthesis (benzylation of phenol): 2-benzylphenol (ortho-isomer) and 2,4-dibenzylphenol (polyalkylation product).
-
In the chlorination of 4-benzylphenol: Over-chlorinated products such as 2,4,6-trichlorobenzylphenol, and potentially chlorinated benzyl group side products under harsh conditions.
-
In the one-step synthesis (benzylation of 2,6-dichlorophenol): Unreacted starting material and potentially O-benzylation product (benzyl ether), though this is less common under Friedel-Crafts conditions.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound, categorized by the synthetic approach.
Two-Step Synthesis: Step 1 - Benzylation of Phenol to 4-Benzylphenol
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 4-benzylphenol | - Inefficient generation of the electrophile.- Competing ortho-alkylation.- Polyalkylation. | - Use a more effective Lewis acid or optimize the catalyst loading.- Employ a bulkier Lewis acid to favor para-substitution.- Use an excess of phenol relative to the benzylating agent to minimize polyalkylation. |
| High proportion of 2-benzylphenol | The reaction conditions favor ortho-alkylation. | - Lower the reaction temperature.- Use a less polar solvent.- Consider using a milder Lewis acid catalyst that is more sensitive to steric hindrance. |
| Significant amount of dibenzylated product | Molar ratio of reactants is not optimal. | - Increase the molar ratio of phenol to the benzylating agent (e.g., 3:1 or higher). |
Two-Step Synthesis: Step 2 - Chlorination of 4-Benzylphenol
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete chlorination | - Insufficient amount of chlorinating agent.- Low reaction temperature. | - Increase the molar equivalents of sulfuryl chloride gradually.- Increase the reaction temperature, monitoring for side reactions. |
| Formation of over-chlorinated byproducts | - Excess of chlorinating agent.- Reaction temperature is too high. | - Use a stoichiometric amount of sulfuryl chloride (approximately 2.0-2.2 equivalents).- Maintain a controlled temperature, typically between 60-80°C. |
| Reaction is sluggish or does not initiate | Inactive catalyst or presence of moisture. | - Use a freshly opened or purified secondary amine catalyst.- Ensure all glassware is oven-dried and reactants are anhydrous. |
One-Step Synthesis: Direct Benzylation of 2,6-Dichlorophenol
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Deactivated starting material.- Steric hindrance. | - Use a stronger Lewis acid catalyst (e.g., AlCl₃) and potentially higher temperatures.- Consider using a more reactive benzylating agent.- Increase the reaction time significantly. |
| Formation of O-benzylated product | Reaction conditions favor O-alkylation. | While less common in Friedel-Crafts, if observed, try using a stronger Lewis acid to promote C-alkylation. The Fries rearrangement can sometimes be used to convert O-alkylated products to C-alkylated products. |
| Difficulty in product purification | Close boiling points of starting material and product. | - Utilize column chromatography with a carefully selected eluent system for separation.- Recrystallization from a suitable solvent system may also be effective. |
Experimental Protocols
Two-Step Synthesis Protocol
Step 1: Synthesis of 4-Benzylphenol
This protocol is based on general Friedel-Crafts alkylation principles.
| Parameter | Value |
| Reactants | Phenol, Benzyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) |
| Molar Ratio (Phenol:Benzyl Chloride:AlCl₃) | 3 : 1 : 1.1 |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
Procedure:
-
To a stirred solution of phenol in the chosen solvent at 0°C under an inert atmosphere, add anhydrous aluminum chloride portion-wise.
-
Slowly add benzyl chloride to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain 4-benzylphenol.
Step 2: Synthesis of this compound
This protocol is adapted from a patented method for the chlorination of 4-substituted phenols[1].
| Parameter | Value |
| Reactant | 4-Benzylphenol |
| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) |
| Catalyst | Diethylamine (or another secondary amine) |
| Solvent | Toluene |
| Molar Ratio (4-Benzylphenol:SO₂Cl₂:Catalyst) | 1 : 2.2 : 0.01 |
| Temperature | 65-70°C |
| Reaction Time | 3-4 hours |
Procedure:
-
Dissolve 4-benzylphenol and diethylamine in toluene in a reaction flask equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to 65-70°C.
-
Add sulfuryl chloride dropwise to the stirred solution over a period of 2-3 hours.
-
After the addition is complete, continue stirring at the same temperature for another hour.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
One-Step Synthesis Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on general procedures for challenging Friedel-Crafts alkylations.
| Parameter | Value |
| Reactants | 2,6-Dichlorophenol, Benzyl Alcohol |
| Catalyst | Titanium Tetrachloride (TiCl₄) |
| Solvent | Benzene or Toluene |
| Molar Ratio (2,6-Dichlorophenol:Benzyl Alcohol:TiCl₄) | 1 : 1.2 : 1.5 |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
Procedure:
-
To an oven-dried flask under an inert atmosphere, add 2,6-dichlorophenol and the aromatic solvent.
-
Add benzyl alcohol to the mixture.
-
Cool the reaction mixture to 0°C and add titanium tetrachloride dropwise.
-
After addition, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress over an extended period (12-24 hours).
-
Upon completion, cool the reaction mixture and quench with deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product using column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 4-Benzyl-2,6-dichlorophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzyl-2,6-dichlorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. In this electrophilic aromatic substitution reaction, 2,6-dichlorophenol is reacted with an electrophilic benzylating agent, commonly benzyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: Why is a Lewis acid catalyst necessary for this reaction?
A Lewis acid catalyst, such as AlCl₃, is crucial for activating the benzylating agent (benzyl chloride). It coordinates with the chlorine atom of benzyl chloride, making the benzylic carbon more electrophilic and facilitating the attack by the electron-rich phenol ring.
Q3: What are the most common side reactions observed during this synthesis?
The most prevalent side reactions include:
-
O-Alkylation: Formation of the ether byproduct, 2,6-dichloro-1-(phenylmethoxy)benzene.
-
Polybenzylation: Introduction of more than one benzyl group onto the phenol ring, leading to di- and tri-benzylated products.
-
Self-condensation of Benzyl Chloride: Polymerization of benzyl chloride in the presence of the Lewis acid catalyst.[1]
-
Catalyst Deactivation: The Lewis acid can be deactivated by coordination with the phenolic oxygen or by hydrolysis if moisture is present.[2][3]
Q4: How do the chloro- substituents on the phenol ring affect the reaction?
The two chlorine atoms are electron-withdrawing groups, which deactivate the aromatic ring, making the Friedel-Crafts reaction more challenging to initiate and proceed.[4] However, the hydroxyl group is a strong activating group and directs the incoming benzyl group primarily to the para position due to steric hindrance at the ortho positions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst due to moisture. 2. Insufficient catalyst amount. 3. Deactivation of the catalyst by the phenolic oxygen.[2] 4. Low reaction temperature. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use a fresh, unopened container of the Lewis acid catalyst. 2. Use a stoichiometric amount or a slight excess of the Lewis acid catalyst. 3. Consider adding the phenol slowly to a mixture of the catalyst and benzyl chloride. 4. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Formation of a significant amount of O-alkylated ether byproduct | 1. The reaction conditions favor attack at the phenolic oxygen over the aromatic ring. 2. The choice of solvent can influence the C- vs. O-alkylation ratio.[5] | 1. Use of protic solvents can favor C-alkylation by solvating the phenolate oxygen.[5] However, this may not be compatible with the Lewis acid. 2. A non-polar solvent is generally preferred for Friedel-Crafts reactions. Careful optimization of the reaction temperature and addition sequence is crucial. |
| Presence of poly-benzylated impurities in the product mixture | The product, this compound, is more reactive than the starting material, 2,6-dichlorophenol, leading to further benzylation.[6] | Use a molar excess of 2,6-dichlorophenol relative to benzyl chloride to increase the probability of the benzylating agent reacting with the starting material rather than the product. |
| Formation of a polymeric, tar-like substance | Self-condensation of benzyl chloride, promoted by the strong Lewis acid catalyst.[1] | 1. Maintain a low reaction temperature. 2. Add the benzyl chloride dropwise to the reaction mixture to keep its instantaneous concentration low. |
Experimental Protocols
General Procedure for Friedel-Crafts Benzylation of 2,6-dichlorophenol
-
Materials: 2,6-dichlorophenol, benzyl chloride, anhydrous aluminum chloride (AlCl₃), and a dry, inert solvent (e.g., dichloromethane or carbon disulfide).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride and the dry solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture in an ice bath.
-
Add benzyl chloride dropwise to the stirred suspension of aluminum chloride.
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In a separate flask, dissolve 2,6-dichlorophenol in the dry solvent.
-
Slowly add the 2,6-dichlorophenol solution to the cooled reaction mixture via the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Competing reaction pathways in the benzylation of 2,6-dichlorophenol.
Caption: A typical experimental workflow for the synthesis of this compound.
References
- 1. chemcess.com [chemcess.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Technical Support Center: 4-Benzyl-2,6-dichlorophenol Purification
Welcome to the technical support center for the purification of 4-Benzyl-2,6-dichlorophenol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Disclaimer: Detailed purification literature specifically for this compound is limited. The guidance provided here is based on established chemical principles for purifying substituted phenols and data from closely related analogs.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound after synthesis?
A1: Based on common synthetic routes, such as the benzylation of 2,6-dichlorophenol, the crude product may contain several impurities:
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Unreacted Starting Materials: Residual 2,6-dichlorophenol.
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Reagents: Leftover benzylating agents (e.g., benzyl chloride or benzyl bromide) and catalysts.
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Side Products: Isomeric products (if the starting phenol was not perfectly regioselective) or products from over-alkylation, such as the O-benzylated ether.
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Solvents: Residual reaction solvents.
Q2: My purified product is a persistent oil, but I expect a solid. What could be the issue?
A2: If your this compound product is an oil rather than a solid, it likely indicates the presence of impurities that are depressing the melting point. Unreacted liquid starting materials or solvent residues are common culprits. Further purification by column chromatography is recommended to remove these contaminants.
Q3: "Oiling out" occurs during my recrystallization attempts. How can I resolve this?
A3: "Oiling out" happens when a compound comes out of solution above its melting point, forming an oil instead of crystals. This is often due to a highly concentrated solution or a solvent in which the compound is too soluble.
-
Solution: Try using a more non-polar solvent system. Start by dissolving the compound in a minimum amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor, non-polar solvent (e.g., hexanes, petroleum ether) until the solution becomes cloudy (the cloud point). Heating the mixture to get a clear solution and then allowing it to cool slowly can promote crystal growth.[1]
Q4: What are the recommended starting conditions for purification by column chromatography?
A4: For silica gel column chromatography, a common technique for purifying benzylphenol derivatives, start with a non-polar eluent system and gradually increase polarity.[2] A gradient of ethyl acetate in hexanes or petroleum ether is a standard choice.
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Initial Eluent: Start with 1-2% Ethyl Acetate in Hexanes.
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Gradient: Gradually increase the concentration of Ethyl Acetate.
-
Monitoring: Use Thin Layer Chromatography (TLC) to track the separation and identify the fractions containing the desired product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem: Low Purity After Column Chromatography
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Possible Cause 1: Inappropriate Solvent System. The polarity of your eluent may be too high, causing your desired compound to co-elute with impurities.
-
Solution: Decrease the initial polarity of your eluent system. Use a shallower gradient during elution to improve the separation between closely eluting spots observed on TLC.
-
-
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Problem: Significant Product Loss During Recrystallization
-
Possible Cause 1: Excessive Solvent. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even at low temperatures.
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Possible Cause 2: Crystals are too fine. Rapid cooling can lead to the formation of very fine crystals that are difficult to filter and wash effectively.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, more easily filterable crystals. If low yields persist, consider extracting the aqueous layer again with a solvent like ether, as incomplete extraction can be a source of loss.[3]
-
Data Presentation
The physical properties of potential impurities are crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical State (at STP) |
| 2,6-Dichlorophenol | 163.00 | 64-66 | 218-220 | White Crystalline Solid |
| Benzyl Chloride | 126.58 | -39 | 179 | Colorless Liquid |
| 4-Benzyl-2-chlorophenol | 218.68 | N/A | N/A | Solid (presumed) |
Data sourced from PubChem and ChemBK.[4][5]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexanes or 2% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[2]
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid product that contains minor impurities.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Hexanes/petroleum ether or a hexanes/ethyl acetate mixture are good starting points.[1][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more polar solvent of a pair) until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a solvent pair, add the non-polar "poor" solvent dropwise to the hot solution until it becomes cloudy. Add a drop or two of the polar "good" solvent to redissolve the precipitate. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship between starting materials, the desired product, and common impurities.
Caption: A troubleshooting decision tree for resolving issues with "oiling out" during crystallization.
References
Technical Support Center: Analysis of 4-Benzyl-2,6-dichlorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzyl-2,6-dichlorophenol. The following sections address common issues encountered during analytical experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas chromatography-mass spectrometry is a common technique for the analysis of semi-volatile compounds like this compound. However, various factors can lead to analytical interference.
Frequently Asked Questions (FAQs)
Q1: What are the typical GC-MS operating parameters for this compound analysis?
A1: While specific parameters should be optimized in your laboratory, a good starting point for method development, based on general phenol analysis protocols such as EPA Method 8041A, is as follows:
| Parameter | Suggested Setting |
| GC Column | A non-polar or intermediate-polarity capillary column, such as a DB-5ms or DB-1701, is often used for phenols. |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temperature of 60-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C, hold for 5-10 min. |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min). |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 50-350) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
Q2: Should I derivatize this compound before GC-MS analysis?
A2: Derivatization can improve peak shape and sensitivity for phenolic compounds.[1][2] Common derivatizing agents for phenols include diazomethane to form methylated ethers or pentafluorobenzyl bromide (PFBBr) to form ether derivatives.[1][2] However, derivatization adds extra steps to sample preparation and may not be necessary if sufficient sensitivity is achieved with the underivatized compound.[1][2] It is important to note that some phenols may fail to derivatize with certain reagents.[1][2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing)
-
Possible Cause: Active sites in the GC inlet liner or on the column can interact with the acidic phenolic hydroxyl group.
-
Solution:
-
Use a deactivated inlet liner.
-
Perform inlet maintenance, including replacing the liner and septum.
-
Consider derivatization to block the active hydroxyl group.
-
Ensure the GC column is not degraded.
-
Issue 2: Co-elution with Matrix Components
-
Possible Cause: Complex sample matrices can contain compounds that have similar retention times to this compound.
-
Solution:
-
Optimize the GC oven temperature program: A slower temperature ramp can improve resolution.
-
Change the GC column: Use a column with a different stationary phase to alter selectivity. For example, if you are using a non-polar DB-5 column, try an intermediate polarity column.
-
Sample Cleanup: Employ a sample preparation technique like solid-phase extraction (SPE) to remove interfering matrix components.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Fluctuations in the carrier gas flow rate or leaks in the system can cause retention time shifts.
-
Solution:
-
Check for leaks in the GC system using an electronic leak detector.
-
Ensure the carrier gas supply is stable and the regulator is functioning correctly.
-
Verify that the GC oven is accurately controlling the temperature.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the analysis of a wide range of compounds, including this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A1: A reverse-phase HPLC method is a suitable approach. A suggested starting method is outlined below:
| Parameter | Suggested Setting |
| HPLC Column | A C18 or a specialized reverse-phase column like Newcrom R1 can be effective.[3] |
| Mobile Phase | A gradient of acetonitrile (or methanol) and water with a small amount of acid (e.g., 0.1% formic or phosphoric acid).[3] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 30 - 40 °C |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm). |
| Injection Vol. | 5 - 20 µL |
Q2: How can I improve the resolution of this compound from other components in my sample?
A2: To enhance separation, you can adjust several parameters. Altering the mobile phase composition, such as the organic solvent percentage or pH, can significantly impact selectivity.[4] Changing the stationary phase to one with different chemical properties is also a powerful tool for improving resolution.[4] Additionally, optimizing the column temperature and flow rate can contribute to better separation.[4]
Troubleshooting Guide
Issue 1: Peak Splitting or Broadening
-
Possible Cause: This can be due to a void in the column, a partially blocked frit, or incompatibility between the injection solvent and the mobile phase.
-
Solution:
-
Check the column: Reverse the column and flush it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Filter samples: Ensure all samples and mobile phases are filtered to prevent frit blockage.
-
Solvent compatibility: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Issue 2: Co-elution with an Impurity
-
Possible Cause: An impurity or a related compound in the sample may have a very similar retention time.
-
Solution:
-
Adjust mobile phase: Modify the gradient slope or the organic-to-aqueous ratio to improve separation.
-
Change stationary phase: A column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, may resolve the co-eluting peaks.
-
Employ a different detection technique: If the interfering compound has a different mass-to-charge ratio, LC-MS can be used for selective detection.
-
Experimental Workflow & Signaling Pathway Diagrams
To aid in experimental design and understanding potential interactions, the following diagrams illustrate a general analytical workflow and a hypothetical signaling pathway where a compound like this compound might be investigated.
Caption: General analytical workflow for the analysis of this compound.
References
preventing degradation of 4-Benzyl-2,6-dichlorophenol in solution
Welcome to the technical support center for 4-Benzyl-2,6-dichlorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution can be influenced by several factors, including:
-
Exposure to Light: Similar to other phenolic compounds, this compound may be susceptible to photodegradation, especially under UV or prolonged exposure to visible light.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the phenol group.
-
Extreme pH: Highly acidic or alkaline conditions can potentially catalyze hydrolytic degradation or other chemical transformations, although some related compounds like o-Benzyl-p-chlorophenol have shown stability to hydrolysis across a range of pH values (pH 5, 7, and 9)[1].
-
Elevated Temperatures: High temperatures can accelerate the rate of degradation reactions.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For analytical purposes using reverse-phase HPLC, a common mobile phase consists of acetonitrile (MeCN) and water with a phosphoric acid modifier[2]. Therefore, a mixture of acetonitrile and water is a suitable solvent system. For long-term storage, it is advisable to use a high-purity, degassed solvent and to store the solution protected from light at a low temperature.
Q3: How can I monitor the degradation of my this compound solution?
A3: The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[2][3][4][5][6][7]. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any impurities that may form over time.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for related chlorophenols include oxidation of the phenol ring and dechlorination. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to identify potential degradation products for your specific experimental conditions[8][9][10].
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound solutions.
Issue 1: Unexpected decrease in the concentration of this compound over time.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Photodegradation | Analyze a freshly prepared solution and a solution that has been exposed to light using a stability-indicating HPLC method. A decrease in the main peak area and the appearance of new peaks in the light-exposed sample suggests photodegradation. | Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during experiments. |
| Oxidative Degradation | Prepare the solution using degassed solvents and blanket the headspace of the container with an inert gas (e.g., nitrogen or argon). Compare the stability of this solution to one prepared with non-degassed solvents. | Use high-purity, degassed solvents for solution preparation. Store solutions under an inert atmosphere, especially for long-term storage. |
| Thermal Degradation | Store an aliquot of the solution at an elevated temperature (e.g., 40°C) and another at the recommended storage temperature (e.g., 2-8°C). Analyze both solutions at regular intervals. Accelerated degradation at the higher temperature indicates thermal liability. | Store stock solutions and working solutions at low temperatures (e.g., refrigerated or frozen), unless otherwise specified by experimental requirements. Avoid repeated freeze-thaw cycles. |
| Hydrolysis | Adjust the pH of the solution to acidic, neutral, and basic conditions using appropriate buffers. Monitor the concentration of this compound over time in each solution. | Maintain the pH of the solution within a neutral range (pH 6-8) unless the experimental protocol requires acidic or basic conditions. Use appropriate buffers to maintain a stable pH. |
Issue 2: Appearance of unknown peaks in the chromatogram of a this compound solution.
| Possible Cause | Troubleshooting Step | Preventative Measure |
| Formation of Degradation Products | Perform forced degradation studies to intentionally generate degradation products. Compare the retention times of the peaks in the stressed samples with the unknown peaks in your experimental sample. | Follow the preventative measures outlined in Issue 1 to minimize degradation. |
| Contamination | Analyze the solvent blank and a freshly prepared solution of this compound. If the unknown peaks are present in the blank, the solvent is contaminated. If they are only in the sample, the solid material may be impure or the solution was contaminated during preparation. | Use high-purity solvents and clean glassware. Filter solutions through a compatible 0.22 µm or 0.45 µm filter before analysis. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol is based on a published method for the separation of this compound and can be used to develop a stability-indicating assay[2].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., Newcrom R1 or equivalent).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatibility)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan of this compound (typically around 280 nm for phenolic compounds) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25°C |
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent.
-
Develop a gradient or isocratic elution method that provides a sharp, symmetrical peak for this compound with a reasonable retention time.
-
To validate the method as stability-indicating, perform forced degradation studies (see Protocol 2).
-
Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the parent peak.
Protocol 2: Forced Degradation Study of this compound
This protocol provides a general framework for conducting forced degradation studies to understand the degradation pathways and develop a stability-indicating method[8][10].
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a photodiode array (PDA) or UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of organic solvent (e.g., acetonitrile) and dilute with 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 24 hours).
-
Cool, neutralize with 0.1 M NaOH, and dilute to the final concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 24 hours).
-
Neutralize with 0.1 M HCl and dilute to the final concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound in a calibrated oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
-
Analyze the solution directly and prepare a new solution from the solid sample for analysis by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample protected from light.
-
Analyze both solutions by HPLC.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like mass spectrometry (MS) if necessary.
Visualizations
References
- 1. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 4-Benzyl-2,6-dichlorophenol Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 4-Benzyl-2,6-dichlorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the Friedel-Crafts benzylation of 2,6-dichlorophenol. This electrophilic aromatic substitution reaction involves reacting 2,6-dichlorophenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst.[1][2]
Q2: What are the common Lewis acid catalysts used for this type of reaction?
A2: A variety of Lewis acids can be used to catalyze Friedel-Crafts alkylations. Common choices include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[1][2] More modern and environmentally friendly approaches may utilize solid acid catalysts like zeolites.[3] The choice of catalyst can significantly impact reaction rate, yield, and selectivity.
Q3: What are the potential side reactions and by-products?
A3: Several side reactions can occur during the Friedel-Crafts benzylation of 2,6-dichlorophenol, leading to the formation of impurities. These include:
-
Polyalkylation: Multiple benzyl groups can be added to the phenol ring, resulting in di- or even tri-benzylated products.[4]
-
Isomerization: The benzyl group may attach to other positions on the phenol ring, though the directing effects of the hydroxyl and chloro groups favor para-substitution.
-
Reaction with solvent: The benzylating agent can react with the solvent if the solvent is also an aromatic compound.
-
Dealkylation: The reverse reaction, where the benzyl group is cleaved from the phenol, can also occur, especially at higher temperatures.[2]
Q4: What are the key safety considerations when scaling up this process?
A4: Friedel-Crafts reactions are often exothermic, and managing the heat generated is a critical safety concern during scale-up.[5][6] A thermal runaway can occur if the heat produced exceeds the heat removal capacity of the reactor.[6] Additionally, many of the reagents and catalysts, such as aluminum chloride and benzyl chloride, are corrosive and hazardous. Proper personal protective equipment (PPE), ventilation, and emergency procedures are essential.
Troubleshooting Guides
Low Product Yield
Problem: The yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst is anhydrous and has not been deactivated by moisture. Handle the catalyst under an inert atmosphere. |
| Insufficient Catalyst | The amount of catalyst may need to be optimized for the larger scale. In some Friedel-Crafts acylations, a stoichiometric amount of catalyst is required because it complexes with the product.[2] |
| Poor Mixing | Inadequate agitation can lead to localized temperature gradients and concentration differences, affecting reaction rates. Ensure the stirring is efficient for the reactor volume. |
| Incorrect Reaction Temperature | The reaction temperature may need to be re-optimized for the larger scale. Lower temperatures may slow the reaction, while higher temperatures can promote side reactions and dealkylation.[2] |
| Substrate Purity | Impurities in the 2,6-dichlorophenol or benzylating agent can interfere with the reaction. Ensure the purity of starting materials. |
| Incomplete Reaction | Monitor the reaction progress using analytical techniques like TLC, GC, or HPLC to ensure it has gone to completion.[7] |
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Product Purity Issues
Problem: The final product is contaminated with significant amounts of impurities.
| Possible Cause | Suggested Solution |
| Polyalkylation | Use a larger excess of 2,6-dichlorophenol relative to the benzylating agent to favor mono-substitution.[4] |
| Isomer Formation | The choice of catalyst and reaction temperature can influence regioselectivity. Screening different Lewis acids or optimizing the temperature may improve the desired isomer ratio. |
| Residual Starting Materials | If the reaction is incomplete, unreacted starting materials will contaminate the product. Ensure the reaction goes to completion and consider a purification step that effectively separates the product from the starting materials. |
| By-products from Side Reactions | Optimize reaction conditions (temperature, reaction time, catalyst) to minimize the formation of by-products. |
| Ineffective Work-up or Purification | The work-up procedure is crucial for removing the catalyst and other water-soluble impurities. Purification methods like crystallization, distillation, or chromatography may be necessary to achieve the desired purity.[8] |
Potential By-product Formation Pathways
Caption: Simplified diagram of potential by-product formation.
Experimental Protocols
While a specific industrial-scale protocol for this compound is not publicly available, the following generalized procedure is based on typical Friedel-Crafts benzylation reactions of phenols. Note: This is a representative protocol and must be optimized for specific equipment and scales.
Generalized Synthesis Workflow
-
Reactor Setup and Inerting:
-
A glass-lined or other suitably corrosion-resistant reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel is required.
-
The system should be thoroughly dried and purged with an inert gas, such as nitrogen, to prevent moisture from deactivating the Lewis acid catalyst.
-
-
Charging of Reactants:
-
Charge the reactor with 2,6-dichlorophenol and a suitable solvent (e.g., a non-reactive chlorinated hydrocarbon or an excess of a liquid aromatic substrate).
-
Cool the mixture to the desired initial reaction temperature (e.g., 0-10 °C).
-
-
Catalyst Addition:
-
Slowly and carefully add the anhydrous Lewis acid catalyst (e.g., aluminum chloride) to the stirred mixture. This addition is often exothermic and should be controlled to maintain the desired temperature.
-
-
Addition of Benzylating Agent:
-
Reaction Monitoring:
-
Maintain the reaction at the optimized temperature for a set period.
-
Monitor the reaction progress by taking samples for analysis by techniques such as GC, HPLC, or TLC.[7]
-
-
Quenching:
-
Once the reaction is complete, cool the mixture and carefully quench the reaction by slowly adding it to a mixture of ice and water, or a dilute acid solution, to decompose the catalyst-product complex.
-
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer with water, a dilute base solution (to remove unreacted phenol), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization, vacuum distillation, or column chromatography, to achieve the desired purity.[8]
-
Experimental Workflow Diagram
References
- 1. mt.com [mt.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of 4-Benzyl-2,6-dichlorophenol Analogs: A Review of Antimicrobial Properties
Phenolic compounds, in general, are known for their broad-spectrum antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. The introduction of halogen atoms, such as chlorine, and benzyl groups to the phenol backbone can modulate the compound's lipophilicity and electronic properties, which in turn can influence its antimicrobial potency. It is hypothesized that such substitutions in the 4-Benzyl-2,6-dichlorophenol scaffold would impact its efficacy.
While specific data for a series of this compound analogs is unavailable, the general principles of structure-activity relationships for antimicrobial phenols suggest that:
-
Halogenation: The presence and position of chlorine atoms on the phenolic ring are critical for antimicrobial activity. Dichlorination, as in the parent compound, is expected to enhance efficacy compared to non-halogenated or mono-halogenated analogs.
-
Benzyl Group: The benzyl group at the 4-position contributes to the lipophilicity of the molecule, which can facilitate its passage through the microbial cell membrane. Modifications to the benzyl group, such as the introduction of substituents, would likely alter this property and, consequently, the antimicrobial activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
To evaluate and compare the efficacy of this compound analogs, standardized antimicrobial susceptibility testing methods would be employed. The following are detailed methodologies for key experiments that would be cited in such a comparative study.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
1. Broth Microdilution Method:
-
Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi, microbial inoculum, and the test compounds (this compound and its analogs).
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate growth medium in the wells of a 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard for bacteria, corresponding to approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted microbial suspension to each well containing the test compound.
-
Include positive controls (medium with inoculum, no compound) and negative controls (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
1. Subculturing from MIC Assay:
-
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
-
Potential Signaling Pathways and Experimental Workflows
The primary mechanism of action for phenolic compounds is generally considered to be non-specific membrane damage. However, more subtle effects on cellular signaling pathways could also contribute to their antimicrobial activity.
Caption: A generalized experimental workflow for the synthesis, screening, and initial mechanistic evaluation of this compound analogs.
Further investigations into the specific signaling pathways affected by these compounds would require more advanced techniques such as transcriptomics (RNA-seq) to identify differentially expressed genes in response to treatment, or proteomics to analyze changes in protein expression profiles.
Unraveling the Biological Target of 4-Benzyl-2,6-dichlorophenol: A Quest for a Definitive Mechanism
The specific biological target of the antimicrobial compound 4-Benzyl-2,6-dichlorophenol remains elusive within the current scientific literature. While the broader class of dichlorophenols is known to exhibit antimicrobial properties, the precise molecular interactions and primary protein targets of this particular derivative have not been definitively identified. This absence of a validated biological target precludes a direct comparative analysis with alternative molecules and the detailed experimental validation requested.
The General Antimicrobial Mechanisms of Dichlorophenols
Research into dichlorophenols and related chlorinated phenolic compounds suggests a multi-faceted mechanism of antimicrobial action rather than a single, specific target. These compounds are generally understood to disrupt microbial growth and viability through broad, non-specific interactions with cellular structures.
One of the primary proposed mechanisms is the disruption of cell membrane integrity. Dichlorophenols are thought to increase the permeability of the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death. Furthermore, some studies indicate that these compounds can activate bacterial efflux pumps, which are membrane proteins responsible for expelling a wide range of substrates, including antibiotics. This can contribute to the development of antibiotic resistance.
The Challenge of Target Identification
The lack of a clearly defined biological target for this compound presents a significant hurdle for researchers and drug development professionals. Without a known target, it is challenging to:
-
Develop more potent and selective derivatives: Understanding the target would allow for structure-activity relationship (SAR) studies to optimize the compound's efficacy and reduce off-target effects.
-
Identify and evaluate alternative therapies: A defined target is the basis for comparing the performance of different molecules and identifying novel therapeutic agents with similar or improved mechanisms of action.
-
Design and interpret validation experiments: Key experimental protocols for target validation, such as binding assays and functional assays, require a known target to measure against.
A Related Compound's Target in a Different Context
Interestingly, a related compound, chloroxylenol (4-chloro-3,5-dimethylphenol), has been shown to target the β-catenin-mediated Wnt signaling pathway in the context of colorectal cancer. This finding, however, relates to its anticancer activity and does not necessarily translate to its antimicrobial mechanism. It does, however, highlight the potential for chlorinated phenolic compounds to interact with specific cellular signaling pathways.
Future Directions
To fully elucidate the therapeutic potential of this compound, future research should prioritize the identification of its specific biological target(s). Methodologies such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction could be employed to uncover its molecular binding partners. Once a target is identified, the scientific community can then proceed with the comprehensive comparative analyses and experimental validations necessary for drug development.
Comparative Analysis of 4-Benzyl-2,6-dichlorophenol: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of 4-Benzyl-2,6-dichlorophenol, a molecule of interest in various research and development sectors. Due to a lack of direct experimental data on its cross-reactivity, this document synthesizes information on structurally related compounds to infer potential biological targets and off-target effects. By examining the properties of benzylphenols and dichlorophenols, we offer a predictive framework for its potential interactions. This guide also outlines standardized experimental protocols to facilitate future research into the specific binding profile and cross-reactivity of this compound.
Introduction
Inferred Cross-Reactivity Based on Structural Analogs
To understand the potential cross-reactivity of this compound, we can analyze the known biological activities of benzylphenols and dichlorophenols.
Benzylphenol Derivatives
The benzyl group can contribute to the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets of proteins.
Dichlorophenol Derivatives
The presence and position of chlorine atoms on the phenol ring significantly influence the compound's acidity, reactivity, and toxicity. Dichlorophenols are known to be environmental pollutants and can exhibit toxicity through various mechanisms.
The following table summarizes the known biological activities and toxicological data for related substituted phenols.
| Compound/Class | Known Biological Activities/Targets | Reported Toxicological Effects | References |
| Benzylphenols | Antioxidant activity, potential endocrine disruption (estrogen receptor binding) | Generally low acute toxicity, but some derivatives show skin and eye irritation. | [1] |
| 2,6-Dichlorophenol | Precursor in chemical synthesis. | Can be a skin and eye irritant. Data on specific biological targets is limited. | |
| 2,4-Dichlorophenol | Environmental contaminant. | Can be toxic to aquatic life and is a suspected endocrine disruptor. | |
| Substituted Phenols (General) | Antimicrobial, antifungal, antioxidant. Some can act as uncouplers of oxidative phosphorylation. | Toxicity varies greatly with substitution pattern. Can cause skin irritation, and systemic effects upon high exposure.[2] | [3][4] |
Postulated Signaling Pathway Interactions
Based on the known activities of similar phenolic compounds, this compound could potentially interact with several signaling pathways. For instance, its potential to act as an endocrine disruptor might involve interaction with nuclear hormone receptors.
References
- 1. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 3. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]
Confirming the Structure of 4-Benzyl-2,6-dichlorophenol: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate confirmation of a synthesized compound's structure is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Benzyl-2,6-dichlorophenol, alongside structurally similar compounds, to aid in its unambiguous identification. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also presented.
The confirmation of a chemical structure relies on the synergistic interpretation of various spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provide detailed information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern.
This guide will compare the expected spectroscopic data for this compound with the experimental data of three related compounds: 2-Benzyl-4,6-dichlorophenol, 4-Benzyl-2-chlorophenol, and 2,6-Dichlorophenol. Due to the limited availability of experimental spectra for this compound, predicted data is utilized for comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and the selected alternative compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Ar-H (dichlorophenyl) | Ar-H (benzyl) | -CH₂- | -OH |
| This compound (Predicted) | ~7.1-7.3 (s, 2H) | ~7.2-7.4 (m, 5H) | ~3.9 (s, 2H) | ~5.5-6.0 (s, 1H) |
| 2-Benzyl-4,6-dichlorophenol | 7.33 (d, 1H), 7.07 (d, 1H) | 7.2-7.4 (m, 5H) | 4.03 (s, 2H) | 5.75 (s, 1H) |
| 4-Benzyl-2-chlorophenol | 7.19 (d, 1H), 7.09 (dd, 1H), 6.84 (d, 1H) | 7.2-7.4 (m, 5H) | 3.90 (s, 2H) | ~5.0 (s, 1H) |
| 2,6-Dichlorophenol [1] | 7.27 (d, 2H), 6.93 (t, 1H) | - | - | 5.8 (s, 1H)[1] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-O | C-Cl | C-CH₂ | Ar-C (dichlorophenyl) | -CH₂- | Ar-C (benzyl) |
| This compound (Predicted) | ~150 | ~125 | ~130 | ~128, ~129 | ~40 | ~140, ~129, ~128, ~126 |
| 2-Benzyl-4,6-dichlorophenol | 151.8 | 128.8, 125.0 | 127.4 | 129.5, 128.4 | 35.8 | 139.7, 128.7, 128.6, 126.5 |
| 4-Benzyl-2-chlorophenol | 151.1 | 123.2 | 131.9 | 129.8, 128.0, 116.8 | 40.8 | 140.7, 128.8, 128.5, 126.1 |
| 2,6-Dichlorophenol [1] | 147.9 | 120.9 | - | 128.9, 125.4 | - | - |
Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | O-H stretch | C-H stretch (aromatic) | C-H stretch (aliphatic) | C=C stretch (aromatic) | C-Cl stretch |
| This compound (Predicted) | ~3550 (broad) | ~3100-3000 | ~2920, ~2850 | ~1600, ~1480 | ~800-700 |
| 2-Benzyl-4,6-dichlorophenol | ~3450 (broad) | ~3080-3030 | ~2925, ~2855 | ~1590, ~1470 | ~860, ~780 |
| 4-Benzyl-2-chlorophenol | ~3500 (broad) | ~3060-3020 | ~2920, ~2850 | ~1610, ~1490 | ~790 |
| 2,6-Dichlorophenol [1] | 3448 (broad)[2] | ~3070 | - | ~1580, ~1470 | ~780[3] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 252/254/256 | 161/163 ([M-benzyl]⁺), 91 ([benzyl]⁺) |
| 2-Benzyl-4,6-dichlorophenol | 252/254/256 | 161/163 ([M-benzyl]⁺), 91 ([benzyl]⁺) |
| 4-Benzyl-2-chlorophenol | 218/220 | 183 ([M-Cl]⁺), 127 ([M-benzyl]⁺), 91 ([benzyl]⁺) |
| 2,6-Dichlorophenol [1] | 162/164/166[1][4][5] | 126/128 ([M-HCl]⁺), 98, 63 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation used.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-10 seconds) are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). For the Attenuated Total Reflectance (ATR) technique, the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For volatile compounds, Gas Chromatography (GC-MS) is common, where the sample is injected into a GC that separates the components before they enter the mass spectrometer. For less volatile or thermally sensitive compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is used.
-
Ionization: In the mass spectrometer, the sample molecules are ionized. Common ionization techniques include Electron Ionization (EI) for GC-MS, which results in extensive fragmentation, and Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for LC-MS, which are softer ionization methods that often leave the molecular ion intact.
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Workflow for Spectroscopic Confirmation
The following diagram illustrates a typical workflow for the confirmation of a chemical structure using spectroscopic methods.
Caption: Workflow for Chemical Structure Confirmation.
By comparing the acquired spectra of a newly synthesized compound with the predicted data for the target molecule and experimental data from structurally related compounds, researchers can confidently confirm the identity and purity of their product. This systematic approach is a cornerstone of chemical research and development.
References
Comparative Cytotoxicity Analysis of 4-Benzyl-2,6-dichlorophenol and Related Phenolic Compounds
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of 4-Benzyl-2,6-dichlorophenol and structurally related compounds, including dichlorophenol isomers and benzylphenol derivatives. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the potential toxicity of these molecules. The data presented is based on a comprehensive review of available in vitro studies.
Executive Summary
Due to a lack of specific experimental data on the cytotoxicity of this compound, this guide focuses on the cytotoxic profiles of its structural components: the dichlorinated phenol moiety and the benzyl group attached to a phenolic ring. By examining the cytotoxicity of 2,6-dichlorophenol, 2,4-dichlorophenol, and various benzylphenol derivatives, we can infer the potential toxicological properties of the target compound. This report summarizes key cytotoxicity data, outlines common experimental protocols, and presents a visual representation of a standard cytotoxicity workflow.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected dichlorophenol isomers and benzyl-containing phenolic compounds against various cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values are indicative of higher cytotoxic potential.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Dichlorophenol Isomers | ||||
| 2,6-Dichlorophenol | HeLa | MTT | 0.37 - 900 mg/L* | [1] |
| 2,4-Dichlorophenol | L929 | MTT | Not specified | [2] |
| HepG2 | MTT | Not specified | [2] | |
| Benzyl-containing Phenols | ||||
| o-Benzyl-p-chlorophenol | EPC | Alamar | Most toxic of 3 | [3][4] |
| CHSE | Blue | tested biocides | [3][4] | |
| RTG-2 | [3][4] | |||
| 4-Benzylphenol | MCF-7 | MTT | > 50 | |
| Benzyl alcohol derivative (C4) | MDA-MB231 | MTT | 59.90 ± 3.9 | [4] |
| Benzyl alcohol derivative (C5) | MDA-MB231 | MTT | 35.40 ± 4.2 | [4] |
| Benzyl alcohol derivative (C9) | MDA-MB231 | MTT | 82.70 ± 6.7 | [4] |
| Benzyl alcohol derivative (C12) | MDA-MB231 | MTT | 78.71 ± 8.3 | [4] |
* Note: The reported value for 2,6-Dichlorophenol is a wide range and is presented in mg/L. Conversion to µM depends on the specific molecular weight and purity of the compound used in the study.
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to generate the type of data presented in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is rapidly released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm using a microplate reader.
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, which is an indicator of cell death. Determine the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer) and calculate the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and concepts relevant to the assessment of cytotoxicity.
Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.
Caption: Conceptual overview of potential cytotoxic mechanisms of action.
References
- 1. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells | PLOS One [journals.plos.org]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 4-Benzyl-2,6-dichlorophenol and Existing Therapeutic Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the specific compound 4-Benzyl-2,6-dichlorophenol is not publicly available. This guide provides a comparative analysis based on the known therapeutic activities of structurally related benzyl-dichlorophenol derivatives and other relevant compounds. The potential applications and mechanisms discussed are hypothetical and extrapolated from existing research on similar chemical scaffolds.
Introduction
This compound is a molecule possessing a dichlorinated phenol ring attached to a benzyl group. While this specific chemical entity is not currently marketed as a therapeutic agent, its structural motifs are present in various compounds that have demonstrated significant biological activity. This guide explores the potential therapeutic applications of this compound by comparing it with existing agents in the fields of antimicrobial, anti-inflammatory, and anticancer research. The information presented is intended to provide a foundation for future research and drug development efforts.
Potential Therapeutic Application 1: Antimicrobial Activity
The dichlorophenol moiety is a well-known feature in antimicrobial agents. The addition of a benzyl group could modulate this activity, potentially enhancing efficacy or altering the spectrum of activity.
Comparison with Existing Antimicrobial Agents
A number of studies have investigated the antimicrobial properties of compounds containing benzyl and dichlorophenyl groups. For instance, derivatives of 2-[2-(2,6-dichlorophenyl)amino]benzyl have been synthesized and evaluated for their antibacterial and antifungal activities.[1] Furthermore, benzyl guanidine derivatives, including those with dichlorobenzyl substitutions, have shown potent inhibitory activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) of Benzyl-Dichlorophenol Analogs and Commercial Antibiotics
| Compound/Agent | Target Organism | MIC (µg/mL) | Reference |
| Hypothetical: this compound | S. aureus, E. coli | Data not available | - |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative (9m) | S. aureus | 0.5 | [2] |
| E. coli | 1 | [2] | |
| Dichlorobenzyl guanidine derivative (9v) | S. aureus | 0.5 | [2] |
| E. coli | 4 | [2] | |
| Vancomycin | S. aureus (MRSA) | 1-2 | Standard Reference |
| Ciprofloxacin | E. coli | 0.015-1 | Standard Reference |
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of novel compounds is typically determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Therapeutic Application 2: Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Benzophenone derivatives have been investigated for their anti-inflammatory properties, and the structural similarity to this compound suggests potential in this area.[3][4][5]
Comparison with Existing Anti-Inflammatory Agents
Studies on benzophenone derivatives have demonstrated their ability to inhibit key inflammatory mediators. For example, certain derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3] Additionally, N-benzyl-N-methyldecan-1-amine and its derivatives have been shown to mitigate colitis and rheumatoid arthritis in animal models by inhibiting inflammatory signaling pathways.[6]
Table 2: Comparison of Anti-Inflammatory Activity
| Compound/Agent | Assay | IC50 / Effect | Reference |
| Hypothetical: this compound | NO Production Inhibition | Data not available | - |
| Otogirinin A (a benzoylphloroglucinol derivative) | NO Production Inhibition in RAW264.7 cells | 32.87 ± 1.60 µM | [3] |
| N-benzyl-N-methyldecan-1-amine (BMDA) | TNF-α and IL-1β production in THP-1 cells | Inhibition at 1-4 µM | [6] |
| Indomethacin | NO Production Inhibition in RAW264.7 cells | ~10 µM | Standard Reference |
Experimental Protocols: In Vitro Anti-Inflammatory Assay
The anti-inflammatory potential of a compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators like nitric oxide in cell culture.
Signaling Pathway for LPS-Induced NO Production
Caption: Simplified signaling pathway of LPS-induced nitric oxide production.
Potential Therapeutic Application 3: Anticancer Activity
The benzyl and dichlorophenol moieties are found in various compounds with demonstrated anticancer properties. For instance, benzyl-substituted titanocene dichloride derivatives have shown promise as anticancer drugs.[7] Furthermore, derivatives of 6-benzyl-1,3-benzodioxole have been identified as antimitotic agents that inhibit tubulin polymerization.
Comparison with Existing Anticancer Agents
The potential anticancer activity of this compound could be evaluated against various cancer cell lines and compared to established chemotherapeutic agents. The mechanism of action could involve the inhibition of critical cellular processes like cell division or the induction of apoptosis.
Table 3: Comparison of Cytotoxic Activity of Related Compounds
| Compound/Agent | Cancer Cell Line | IC50 / Activity | Reference |
| Hypothetical: this compound | Various | Data not available | - |
| Benzyl-substituted titanocene dichloride (8d) | CAKI-1 (Kidney Cancer) | Nanomolar activity | [7] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19 (CNS Cancer) | PGI = 65.12 at 10 µM | [8] |
| Cisplatin | A549 (Lung Cancer) | ~3 µM | Standard Reference |
| Paclitaxel | MCF-7 (Breast Cancer) | ~2 nM | Standard Reference |
PGI: Percent Growth Inhibition
Experimental Protocols: Cell Viability Assay
A common method to assess the anticancer potential of a compound is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Workflow for MTT Assay
Caption: Workflow of a typical MTT cell viability assay.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic efficacy of this compound is lacking, the analysis of structurally related compounds suggests its potential as a lead molecule for the development of novel antimicrobial, anti-inflammatory, or anticancer agents. Future research should focus on the synthesis and in vitro screening of this compound to validate these hypotheses. Subsequent studies could then explore its mechanism of action, preclinical efficacy in animal models, and safety profile. The data presented in this guide, drawn from existing literature on analogous compounds, provides a strong rationale for embarking on such an investigation.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone and Benzoylphloroglucinol Derivatives from Hypericum sampsonii with Anti-Inflammatory Mechanism of Otogirinin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Peer-Reviewed Data on 4-Benzyl-2,6-dichlorophenol Remains Elusive
A comprehensive review of available scientific literature reveals a significant lack of peer-reviewed studies on the biological activity, therapeutic applications, and comparative performance of 4-Benzyl-2,6-dichlorophenol. While the compound is documented in chemical databases with the CAS number 38932-58-0, dedicated research into its pharmacological or physiological effects appears to be unpublished or not widely available in the public domain.
Initial searches for peer-reviewed articles, experimental protocols, and quantitative data necessary for a comparative analysis yielded no specific results for this compound. The majority of the available information is tangential, focusing on the synthesis of broader categories of 2,6-dichlorophenol compounds.
Synthesis and Potential Applications
Several patents describe the synthesis of 2,6-dichlorophenol derivatives. These documents primarily position these compounds, including structures with benzyl groups, as intermediates in the manufacturing of insecticides and acaricides. This suggests a potential application in the agrochemical industry, rather than in drug development or therapeutic contexts.
A general production method for 2,6-dichlorophenol compounds involves the reaction of a corresponding phenol with sulfuryl chloride in the presence of a secondary amine. This process is highlighted in patents as a high-yield method for producing intermediates for dihalopropene compounds with insecticidal and acaricidal properties.
Lack of Comparative Data and Alternatives
Due to the absence of published research on the biological effects of this compound, it is not possible to conduct a comparative analysis with alternative compounds. The core requirements for a comparison guide, including quantitative performance data and detailed experimental methodologies, cannot be met with the currently available information.
Logical Relationship of Synthesis
The synthesis of this compound can be conceptually understood as a multi-step process. The logical flow would involve the synthesis of a 4-benzylphenol precursor followed by a dichlorination step.
Caption: Logical workflow for the synthesis of this compound.
Independent Verification of 4-Benzyl-2,6-dichlorophenol Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzyl-2,6-dichlorophenol is a halogenated phenolic compound. While specific studies on its biological effects are limited, its structural similarity to known antimicrobial agents, particularly other chlorinated phenols, suggests it may possess similar properties. This guide compares the known activities of the closely related isomer, o-Benzyl-p-chlorophenol, and other phenolic compounds to infer the potential efficacy and mechanism of action of this compound.
o-Benzyl-p-chlorophenol is a broad-spectrum germicide used in disinfectants and soaps.[1] It functions as a disinfectant, fungicide, bactericide, and algaecide.[2] The primary mode of action for phenolic compounds involves disruption of the cell membrane, leading to leakage of intracellular constituents and cell death.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for o-Benzyl-p-chlorophenol and other relevant phenolic compounds to provide a basis for estimating the potential activity of this compound.
Table 1: Antimicrobial Activity of Phenolic Compounds
| Compound | Target Organism | Activity Metric (e.g., MIC) | Concentration | Reference |
| o-Benzyl-p-chlorophenol | Broad Spectrum | Not specified in retrieved results | Used in disinfectant formulations | [1] |
| Eugenol | S. epidermidis | Log Reduction | Not specified | [4] |
| Eugenol | P. aeruginosa | Log Reduction | Not specified | [4] |
| Thymol | S. epidermidis | Log Reduction | Not specified | [4] |
| Carvacrol | S. epidermidis | Log Reduction | Not specified | [4] |
Note: MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial effectiveness. While specific MIC values for o-Benzyl-p-chlorophenol were not found in the initial search, its widespread use as a germicide implies significant activity.
Table 2: Toxicological Data for o-Benzyl-p-chlorophenol
| Species | Route of Administration | Metric | Value | Reference |
| F344/N Rats (Male) | Gavage | LD50 (16-day study) | > 1,000 mg/kg | [1] |
| F344/N Rats (Female) | Gavage | LD50 (16-day study) | ~1,000 mg/kg | [1] |
| B6C3F1 Mice (Male) | Gavage | LD50 (16-day study) | > 1,000 mg/kg | [1] |
| B6C3F1 Mice (Female) | Gavage | LD50 (16-day study) | > 1,000 mg/kg | [1] |
Note: o-Benzyl-p-chlorophenol has shown evidence of carcinogenicity in animal studies, with increases in kidney tumors in male mice and female rats.[2] It is also a dermal and eye irritant.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for independent verification. Below are standard protocols for assessing antimicrobial activity and cytotoxicity, which would be applicable to the study of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compound: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the effect of a compound on the viability of mammalian cells.
-
Cell Seeding: Adherent cells (e.g., human dermal fibroblasts) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
Mandatory Visualizations
Caption: Proposed mechanism of antimicrobial action for phenolic compounds.
Caption: General experimental workflow for activity verification.
Conclusion
While direct experimental evidence for the biological activity of this compound is lacking, its structural analogy to o-Benzyl-p-chlorophenol strongly suggests potential as an antimicrobial agent. The provided comparative data and experimental protocols offer a framework for initiating a formal investigation into its efficacy and safety profile. Further research, beginning with fundamental antimicrobial and cytotoxicity screening, is essential to definitively characterize the biological activity of this compound.
References
- 1. NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 4. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
A Comparative Meta-Analysis of 4-Benzyl-2,6-dichlorophenol and Its Alternatives in Antimicrobial Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-Benzyl-2,6-dichlorophenol and related antimicrobial compounds. This analysis is based on available data from toxicological reports, regulatory documents, and scientific literature on related phenolic compounds, in the absence of a direct meta-analysis for this compound itself.
Introduction
This compound is a halogenated phenolic compound with expected antimicrobial properties, belonging to a class of chemicals used as disinfectants and biocides. While specific research on this exact isomer is limited in publicly available literature, extensive data on the closely related isomer, o-Benzyl-p-chlorophenol (OBPCP), and other dichlorophenol derivatives provide a basis for understanding its potential efficacy, mechanism of action, and toxicological profile. This guide synthesizes this information to offer a comparative overview for research and development purposes.
Comparative Efficacy of Benzyl-Chlorophenol Derivatives
Table 1: Comparative Antimicrobial Activity of Phenolic Compounds
| Compound | Target Organism(s) | Efficacy Metric (e.g., MIC) | Reference |
| o-Benzyl-p-chlorophenol (OBPCP) | Broad-spectrum germicide | Used in disinfectant solutions and soaps | [1] |
| Dichlorophen | Bacteria and Fungi | Fungicide and bactericide | |
| 2,4,6-Trichlorophenol | Various bacteria | MICs generally in the low µg/mL range | |
| Triclosan | Wide range of bacteria | Potent antibacterial and antifungal |
Mechanism of Action
The primary mechanism of antimicrobial action for phenolic compounds, including halogenated phenols, is the disruption of microbial cell membranes. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability. This leads to the leakage of essential intracellular constituents, such as ions and ATP, and ultimately results in cell death.
The benzyl and chloro-substituents are thought to enhance this activity. The benzyl group increases the lipophilicity of the molecule, facilitating its entry into the bacterial cell membrane. The electron-withdrawing nature of the chlorine atoms can increase the acidity of the phenolic hydroxyl group, potentially enhancing its ability to disrupt membrane proteins and dissipate the proton motive force.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Standard methodologies are employed to evaluate the antimicrobial efficacy of phenolic compounds. The following protocols are representative of those found in the literature for similar molecules.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method is the broth microdilution assay.
Workflow for MIC Determination
Caption: Workflow for a typical MIC assay.
Detailed Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no antimicrobial) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Toxicological Profile
The toxicological properties of o-Benzyl-p-chlorophenol have been extensively studied by the National Toxicology Program (NTP). These studies provide valuable data for assessing the potential risks associated with exposure to related isomers like this compound.
Table 2: Summary of Toxicological Findings for o-Benzyl-p-chlorophenol
| Study Duration | Species | Route of Administration | Key Findings | Reference |
| 16-Day | Rats | Gavage | Decreased body weight gain at high doses; increased liver and kidney weights. | [1] |
| 13-Week | Rats | Gavage | Nephropathy observed; no significant hematological alterations. | [1] |
| 2-Year | Rats & Mice | Gavage | Increased incidence and severity of nephropathy; evidence of carcinogenic activity in male mice (renal tubule neoplasms). | [1] |
Genetic Toxicology: o-Benzyl-p-chlorophenol did not show mutagenic activity in Salmonella typhimurium or induce chromosomal aberrations in Chinese hamster ovary cells. However, it did show positive results for gene mutations in mouse lymphoma and human lymphoblast cells in the absence of metabolic activation.[1]
Regulatory Status and Alternatives
o-Benzyl-p-chlorophenol is registered with the U.S. Environmental Protection Agency (EPA) as an antimicrobial pesticide for use in disinfectants.[2] The EPA has also established exemptions from the requirement of a tolerance for its residues on food-contact surfaces in certain settings.[3]
Several classes of compounds serve as alternatives to halogenated phenols, each with distinct advantages and disadvantages.
Table 3: Comparison of Antimicrobial Alternatives
| Class | Examples | Advantages | Disadvantages |
| Quaternary Ammonium Compounds | Benzalkonium chloride | Broad-spectrum, good surfactant properties | Can be less effective against non-enveloped viruses and bacterial spores |
| Alcohols | Ethanol, Isopropanol | Rapidly bactericidal, effective against many viruses | Flammable, can be drying to skin, less effective against spores |
| Peroxygens | Hydrogen peroxide, Peracetic acid | Broad-spectrum, environmentally friendly byproducts | Can be corrosive to some materials, less stable |
| Natural Phenols | Thymol, Carvacrol | Generally regarded as safe (GRAS), consumer acceptance | Can have strong odors, may be less potent than synthetic counterparts |
Conclusion
While a direct meta-analysis of this compound is not currently possible due to a lack of specific published research, this guide provides a comparative framework based on data from closely related compounds. The available evidence suggests that this compound likely possesses significant antimicrobial activity, with a mechanism centered on cell membrane disruption. However, toxicological data for a related isomer indicate potential for nephrotoxicity and carcinogenicity with chronic exposure, warranting careful consideration in any drug development program. Further research is needed to fully characterize the efficacy and safety profile of this compound and to establish its relative advantages compared to existing antimicrobial agents.
References
Safety Operating Guide
Proper Disposal of 4-Benzyl-2,6-dichlorophenol: A Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel are advised to follow stringent safety and environmental protocols for the disposal of 4-Benzyl-2,6-dichlorophenol, a chemical compound widely used in disinfectant solutions and as a germicide.[1] Due to its hazardous nature, proper handling and disposal are critical to ensure the safety of laboratory staff and to prevent environmental contamination.
This compound is classified as a hazardous substance, known to cause skin and severe eye damage, and is harmful if inhaled.[2] It is also suspected of causing cancer and posing risks to fertility and unborn children.[2] Furthermore, this chemical is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, it must not be disposed of down the drain or in regular waste streams.[2][4]
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Chemical waste generators are responsible for correctly identifying and classifying their waste to ensure it is handled in compliance with all local, state, and federal regulations.
Below are the essential procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard and Safety Information
| Parameter | Value | Reference |
| Physical State | Solid Crystalline (White to light tan or pink flakes) | [3][5] |
| Melting Point | 45 - 51 °C / 113 - 123.8 °F | [3] |
| Boiling Point | 160 - 162 °C / 320 - 323.6 °F | [3] |
| Flash Point | 185 °C / 365 °F | [3] |
| Specific Gravity | 1.19 g/cm³ | [3] |
| Acute Toxicity (Oral) | LD50 Oral - Mouse - 1,276 - 1,352 mg/kg | |
| Aquatic Toxicity | EC50 (Daphnia magna, 48h) = 0.655 mg/l; LC50 (Oncorhynchus mykiss, 96h) = 0.72 mg/l; EC50 (Freshwater Algae) = 0.435 mg/L | [3] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place any solid this compound waste, including contaminated items like paper towels or weigh boats, into a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Empty Containers:
-
"Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated. Handle uncleaned containers as you would the product itself.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal service.[3]
4. Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[2][3]
-
For liquid spills, absorb the material with an inert substance like vermiculite, dry sand, or earth, and then place it into a sealed container for disposal.[6]
-
Ensure the area is well-ventilated during cleanup.[2]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste systems.
Disposal Decision Workflow
References
- 1. Abstract for TR-424 [ntp.niehs.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Chlorophene | C13H11ClO | CID 8425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 8. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-Benzyl-2,6-dichlorophenol
This guide provides critical safety and logistical information for the handling and disposal of 4-Benzyl-2,6-dichlorophenol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. Key hazards include:
-
Causes skin irritation and may lead to an allergic skin reaction.[1][2]
-
May cause organ damage (specifically to the kidneys) through prolonged or repeated exposure.[1][3]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound.
| Body Part | PPE Specification | Purpose |
| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and solid particulates. |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). | To prevent skin contact and absorption. |
| Body | Chemical-resistant lab coat or coveralls. | To protect skin from accidental contact. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of dust or vapors, especially where ventilation is inadequate. |
| Feet | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Procedures: Handling and Storage
Adherence to the following step-by-step protocols is mandatory for the safe handling and storage of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Before handling, review the Safety Data Sheet (SDS) for this compound.
-
Keep the chemical away from incompatible materials such as strong oxidizing agents.[4]
2. Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for integrity before use.
-
Don PPE in the following order: lab coat, respirator, safety goggles, face shield, and gloves.
3. Handling the Chemical:
-
Minimize the creation of dust when handling the solid form.[2][3]
-
Weigh and transfer the chemical within a fume hood to contain any dust or fumes.
4. Storage:
-
Keep the container tightly sealed to prevent contamination and exposure.[3][4]
-
Store away from incompatible substances.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental harm and ensure regulatory compliance.
1. Waste Segregation:
-
Designate a specific, labeled, and sealed container for this compound waste.
-
Do not mix with other chemical waste unless instructed by your institution's environmental health and safety (EHS) office.
2. Disposal Procedure:
-
Dispose of all waste materials, including empty containers and contaminated PPE, as hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Prevent the chemical from entering drains or waterways due to its high aquatic toxicity.[2][3]
-
Contact your institution's EHS office for specific disposal guidelines and to arrange for waste pickup.
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
1. Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4]
2. Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.[3]
-
Remove all contaminated clothing.[1]
-
If irritation or other symptoms develop, seek medical attention.[3]
3. Inhalation:
-
Move the affected individual to fresh air immediately.[1][3]
-
If breathing is difficult or has stopped, provide artificial respiration.[1][3]
4. Ingestion:
-
Rinse the mouth thoroughly with water.[4]
-
Do NOT induce vomiting.[4]
-
Seek immediate medical attention.[4]
5. Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2][3]
-
Place the spilled material into a designated hazardous waste container.[2][3]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, contact your institution's EHS office immediately.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
